N-(3-ethoxyphenyl)-3-fluorobenzamide
Description
The exact mass of the compound N-(3-ethoxyphenyl)-3-fluorobenzamide is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-ethoxyphenyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethoxyphenyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWNIQDRSMFSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359581 | |
| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709009-53-0 | |
| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-ethoxyphenyl)-3-fluorobenzamide chemical structure and properties
The following technical guide provides an in-depth analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a specific chemical entity belonging to the N-arylbenzamide class. This monograph is designed for researchers and medicinal chemists, focusing on its structural properties, synthesis, and potential biological applications.
Executive Summary
N-(3-ethoxyphenyl)-3-fluorobenzamide (Formula: C₁₅H₁₄FNO₂) is a synthetic small molecule characterized by a benzamide core flanked by a 3-fluorophenyl group and a 3-ethoxyphenyl moiety. As a member of the N-arylbenzamide scaffold, it represents a privileged structure in medicinal chemistry, often utilized as a building block or a chemical probe in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and transient receptor potential (TRP) channel modulators.
This guide details the physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR) relevant to this compound.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | N-(3-ethoxyphenyl)-3-fluorobenzamide |
| Common Name | 3-Fluoro-N-(3-ethoxyphenyl)benzamide |
| Molecular Formula | C₁₅H₁₄FNO₂ |
| Molecular Weight | 259.28 g/mol |
| SMILES | CCOc1cccc(NC(=O)c2cccc(F)c2)c1 |
| CAS Number | Not formally assigned in common public registries; treat as novel/library compound.[2] |
| Structural Class | Halogenated N-arylbenzamide |
Predicted Physicochemical Properties
-
LogP (Lipophilicity): ~3.2 – 3.5 (Predicted). The ethoxy group and aromatic rings contribute to significant lipophilicity, suggesting high membrane permeability.
-
Topological Polar Surface Area (TPSA): ~38 Ų (Amide + Ether). This falls well within the blood-brain barrier (BBB) penetration range (<90 Ų).
-
Hydrogen Bond Donors (HBD): 1 (Amide NH).
-
Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl O, Ether O).
-
Solubility:
-
Water:[3] Low (< 0.1 mg/mL).
-
DMSO: High (> 20 mg/mL).
-
Ethanol: Moderate to High.
-
Structural Analysis & SAR Logic
The biological potential of N-(3-ethoxyphenyl)-3-fluorobenzamide is dictated by its three distinct structural domains.
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of each moiety within the molecule.
Figure 1: Structural Activity Relationship (SAR) map of N-(3-ethoxyphenyl)-3-fluorobenzamide.
Mechanistic Insights
-
3-Fluoro Substitution: The fluorine atom at the meta position of the benzoyl ring serves two purposes:
-
Metabolic Stability: It blocks the C3 position from cytochrome P450-mediated oxidation.
-
Electronic Effect: As an electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially enhancing
-stacking interactions with target proteins (e.g., aromatic residues in a kinase hinge region).
-
-
3-Ethoxy Substitution: The ethoxy group acts as a lipophilic handle that can occupy hydrophobic pockets in enzymes or receptors. The oxygen atom retains hydrogen bond acceptor capability.
Synthesis & Manufacturing Protocols
For research-scale production (100 mg to 10 g), the Schotten-Baumann reaction or Acid Chloride Coupling is the preferred methodology due to its high efficiency and simple workup.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two commercially available starting materials:
-
3-Fluorobenzoyl chloride (Electrophile).
-
3-Ethoxyaniline (Nucleophile).
Protocol: Acid Chloride Coupling (Standard)
Reagents:
-
3-Ethoxyaniline (1.0 eq)
-
3-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add TEA (15 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 3-fluorobenzoyl chloride (11 mmol) diluted in DCM (5 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).
-
Workup:
-
Quench with saturated NaHCO₃ solution (20 mL).
-
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of N-(3-ethoxyphenyl)-3-fluorobenzamide via acid chloride coupling.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral data should be obtained.
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.2 (s, 1H, NH amide).
- 7.8–7.3 (m, 8H, Aromatic protons from both rings). Note: The 3-fluoro ring will show complex splitting due to H-F coupling.
- 4.05 (q, 2H, -OCH ₂CH₃).
- 1.35 (t, 3H, -OCH₂CH ₃).
-
¹³C NMR:
-
Carbonyl signal (~165 ppm).
-
Aromatic carbons (110–160 ppm); C-F carbon will appear as a doublet (~162 ppm,
Hz). -
Ethoxy carbons (~63 ppm for CH₂, ~14 ppm for CH₃).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 260.28 m/z.
-
Biological Context & Potential Applications
While specific literature on this exact molecule is limited, its structural class suggests several key applications in drug discovery.
Potential Target Classes
-
Kinase Inhibition (Type II):
-
The N-phenylbenzamide motif is a classic "linker-hinge" binder in Type II kinase inhibitors (e.g., Imatinib analogs). The amide bond forms hydrogen bonds with the kinase hinge region (Glu/Asp residues).
-
-
PARP Inhibition:
-
Benzamides are well-established inhibitors of Poly(ADP-ribose) polymerase (PARP). The 3-fluoro substituent is frequently used to optimize potency and metabolic stability in this class [1].[4]
-
-
Transient Receptor Potential (TRP) Modulation:
-
Lipophilic N-aryl amides are known modulators of TRPV1 and TRPM8 channels. The ethoxy group enhances the lipophilicity required for ion channel interaction.
-
Safety & Handling
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. Avoid dust formation.
References
-
BenchChem. "Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry." BenchChem Technical Notes, 2025. Link
-
PubChem. "3-Fluorobenzamide Compound Summary."[5][6] National Library of Medicine. Accessed 2026.[7][8] Link
-
MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structural Analysis." Molbank, 2023. Link
-
ChemScene. "N-(3-ethoxyphenyl)-2-nitrobenzamide Product Page." ChemScene Catalog, 2025. Link
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- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[2-(3-fluorophenoxy)ethyl]-3-methoxybenzamide | C16H16FNO3 | CID 35103726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (C15H12F3NO2) [pubchemlite.lcsb.uni.lu]
The Multifaceted Biological Activities of N-Substituted Fluorobenzamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When applied to the versatile N-substituted benzamide scaffold, this approach has yielded a diverse array of compounds with significant potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of N-substituted fluorobenzamides, with a focus on their applications as anticonvulsant, antimicrobial, and anticancer agents. We will delve into the synthetic methodologies, detailed protocols for biological evaluation, and the underlying mechanisms of action that govern their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in their research endeavors.
I. Synthesis of N-Substituted Fluorobenzamides: A Generalized Protocol
The synthesis of N-substituted fluorobenzamides is typically achieved through the acylation of a primary or secondary amine with a fluorobenzoyl chloride or the coupling of a fluorobenzoic acid with an amine. The following protocol outlines a general and robust procedure for the synthesis via acylation, which is often favored for its high yields and simplicity.[3][4]
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize an N-substituted fluorobenzamide by reacting a fluorobenzoyl chloride with a selected amine.
Materials:
-
Fluorobenzoyl chloride (e.g., 2-fluorobenzoyl chloride, 4-fluorobenzoyl chloride) (1.0 eq)
-
Desired primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted fluorobenzamide.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[5]
II. Anticonvulsant Activity: Modulating Neuronal Excitability
A significant area of investigation for N-substituted fluorobenzamides has been their potential as anticonvulsant agents.[6] Several derivatives have demonstrated efficacy in preclinical models of epilepsy, suggesting their ability to modulate neuronal hyperexcitability.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Many anticonvulsant N-substituted fluorobenzamides are believed to exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][7][8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens an intrinsic chloride channel, leading to neuronal hyperpolarization and a decrease in neuronal excitability. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal.[2][7][8]
Caption: Positive allosteric modulation of the GABA-A receptor by N-substituted fluorobenzamides.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo models in rodents. The Maximal Electroshock (MES) test and the 6-Hertz (6 Hz) psychomotor seizure model are two of the most widely used and predictive screens.[6][9]
Objective: To identify compounds effective against generalized tonic-clonic seizures.[9]
Materials:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of saline to the animal's corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[10]
Objective: To identify compounds effective against therapy-resistant focal seizures.[11]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle control
Procedure:
-
Administer the test compound or vehicle control to the animals.
-
At the time of predicted peak effect, apply a drop of saline to the animal's corneas.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.[12]
-
Observe the animal for a characteristic seizure phenotype, which includes a stun posture, forelimb clonus, and stereotyped, repetitive movements.
-
Protection is defined as the absence of this seizure phenotype.
-
The ED₅₀ is determined for each current intensity.[13]
Data Presentation: Anticonvulsant Activity
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| Fluorinated N-Benzamide Enaminones | 6 Hz (44 mA), Mouse | 100-300 | [6] |
| Para-fluorinated/chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | MES, Mouse | F-HEPP: 87.1, Cl-HEPP: 62.0 | [14] |
| Para-fluorinated/chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | PTZ, Mouse | F-HEPP: 43.5, Cl-HEPP: 43.5 | [14] |
| Levetiracetam (for comparison) | 6 Hz (32mA), Mouse | 17.6 | [11] |
III. Antimicrobial Activity: Targeting Bacterial Cell Division and Growth
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. N-substituted fluorobenzamides have shown promise in this area, with several derivatives exhibiting potent activity against a range of bacterial pathogens.[15]
Mechanism of Action: Inhibition of FtsZ
One of the key bacterial targets for some fluorobenzamide derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[16] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[16]
Caption: Inhibition of bacterial cell division through the disruption of FtsZ polymerization by N-substituted fluorobenzamides.
Evaluation of Antimicrobial Activity
The in vitro efficacy of antimicrobial compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compound and positive control antibiotic
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[17]
Data Presentation: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Difluorobenzamide Derivatives | S. aureus (MSSA) | 1-8 | [16] |
| Difluorobenzamide Derivatives | S. aureus (MRSA) | 4 | [16] |
| Fluorobenzoylthiosemicarbazides | S. aureus | 7.82-31.25 | [15] |
| Fluorobenzoic acid amides | S. aureus ATCC 6538 | Moderate Activity | [18] |
| Fluorobenzoic acid amides | E. coli ATCC 25922 | Moderate Activity | [18] |
| Benzonaptho and tolyl substituted compounds | Klebsiella pneumoniae | 10-20 | [19] |
IV. Anticancer Activity: Targeting Epigenetic Regulation
The dysregulation of epigenetic processes is a hallmark of cancer, and targeting enzymes involved in these processes has emerged as a promising therapeutic strategy. N-substituted fluorobenzamides have been investigated as inhibitors of Histone Deacetylases (HDACs), enzymes that play a critical role in gene expression.[17][20]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone acetyltransferases (HATs) and HDACs control the acetylation state of lysine residues on histone tails, thereby modulating chromatin structure and gene accessibility. HDACs remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression.[20] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. N-substituted benzamide-based HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, blocking its deacetylase activity.[17] This leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[17][20]
Caption: Mechanism of HDAC inhibition by N-substituted fluorobenzamides leading to cancer cell apoptosis.
Evaluation of Anticancer Activity
The cytotoxic effects of potential anticancer compounds are commonly evaluated in vitro using cell viability assays such as the MTT assay.
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.[21]
Data Presentation: Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-containing Benzamide Derivatives | HDAC1 | 0.330 | [22] |
| Fluorinated Quinoline Derivatives | MDA-MB-468 (TNBC) | 2.5-5 | [23] |
| Fluorinated Quinoline Derivatives | MCF-7 (Breast Cancer) | 5-60 | [23] |
| Newly Substituted Anilino-Fluoroquinolones | K562 (Leukemia) | <50 | [24] |
| Newly Substituted Anilino-Fluoroquinolones | A549 (Lung Cancer) | <50 | [24] |
| Benzosuberone Derivatives | P-388 (Leukemia) | 46.67-57.10 (µg/mL) | [18] |
V. Conclusion and Future Perspectives
N-substituted fluorobenzamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their potential as anticonvulsants, antimicrobials, and anticancer agents is well-supported by preclinical data. The strategic incorporation of fluorine atoms enhances their pharmacological properties, making them attractive candidates for further development.
The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of novel N-substituted fluorobenzamide derivatives. Future research in this area should focus on optimizing the structure-activity relationships for each therapeutic target, improving selectivity, and further elucidating the molecular mechanisms of action. The continued exploration of this versatile chemical class holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.
References
- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784.
- Kaul, M., et al. (2018).
- Khan, A. U., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 58-64.
- Li, Y., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Archiv der Pharmazie, 355(8), 2100475.
- Ayers, J. T., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. Molecules, 23(8), 2053.
- Google Patents. (n.d.). CN102040494A - Method for preparing p-fluorobenzaldehyde.
-
ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. Retrieved from [Link]
- Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084.
- Al-Suwaidan, I. A., et al. (2021). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 26(18), 5530.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Singh, P., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 37845-37856.
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 225-238). Humana Press, New York, NY.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
- Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA Receptor Positive Allosteric Modulators. In StatPearls.
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
- Hagar, N., & Guild, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1726.
- Pérez-Guerrero, C., et al. (2018). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxidative Medicine and Cellular Longevity, 2018, 8910383.
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University of Bath. (2019). 2019 JECamp Green Chemistry. Retrieved from [Link]
- Szafrański, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 133.
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ResearchGate. (n.d.). Table 3 MIC (mg mL À1 ) of compounds tested against bacteria. Retrieved from [Link]
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ResearchGate. (2025). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Retrieved from [Link]
- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217-227.
- Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872.
- Löscher, W., & Schmidt, D. (2006). Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model. Epilepsy research, 72(2-3), 115-126.
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Engineering Novel Benzamide Scaffolds: A Technical Guide to Rational Design, Synthesis, and Pharmacological Evaluation
The benzamide moiety—characterized by a carboxamide group attached to a benzene ring—is a quintessential "privileged scaffold" in medicinal chemistry[1]. Its remarkable versatility stems from its ability to form key hydrogen bonds and participate in non-covalent interactions, allowing it to bind to a wide array of biological targets with high affinity and specificity[1]. While historically recognized for their role in atypical antipsychotics, novel benzamide derivatives have recently driven breakthroughs in oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylase (HDAC) enzymes[1].
As drug discovery shifts toward highly targeted therapies, understanding the structural biology, structure-activity relationships (SAR), and precise synthetic methodologies of benzamides is critical. This whitepaper provides an in-depth, application-focused guide for researchers and drug development professionals.
Structural Biology & Target Engagement
The efficacy of benzamide scaffolds is rooted in their precise spatial geometry and electronic distribution, which allows them to act as highly effective competitive inhibitors.
PARP-1 Inhibition via Nicotinamide Mimicry
PARP-1 is a nuclear enzyme responsible for detecting DNA single-strand breaks and initiating the base excision repair pathway[2][3]. Benzamides act as nicotinamide mimics, binding competitively to the NAD+ binding pocket of PARP-1[4]. Molecular docking studies reveal that the benzamide moiety stacks favorably with the side chain of residue Y907 in PARP-1[4]. This
Fig 1. Mechanism of PARP-1 inhibition by benzamide scaffolds leading to synthetic lethality.
HDAC1 Inhibition via Zinc Coordination
Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from lysine residues on histone tails[6]. In the design of HDAC inhibitors, the pharmacophore typically consists of a cap group, a linker, and a zinc-binding group (ZBG)[7]. Benzamide derivatives, particularly ortho-aminophenyl benzamides, are uniquely positioned as Class I selective HDAC inhibitors (HDAC1-3)[8][9]. The ortho-amino group coordinates the zinc ion at the bottom of the catalytic pocket, while the benzamide core navigates the narrow hydrophobic channel, offering superior pharmacokinetic profiles and lower toxicity compared to broad-spectrum hydroxamic acid pan-inhibitors[8][9].
Quantitative SAR & Lead Prioritization
Recent medicinal chemistry efforts have generated highly potent benzamide derivatives. The table below summarizes the quantitative structure-activity relationship (SAR) data of novel benzamide scaffolds, highlighting the causality between structural modifications and target affinity.
| Compound / Scaffold | Target | Enzymatic IC₅₀ | Cellular IC₅₀ (Cell Line) | Key Structural Feature & Rationale | Ref |
| Compound 13f (Benzamidophenyl) | PARP-1 | 0.25 nM | 0.30 µM (HCT116) | Benzamidophenyl extension enhances hydrophobic interactions deep within the NAD+ pocket. | [5] |
| Compound 23f (Diarylurea-benzamide) | PARP-1 | 5.17 nM | 7.87 µM (HCT116) | Urea linker provides additional hydrogen bond donors, stabilizing the enzyme-inhibitor complex. | [3] |
| Compound 3j (Indole-benzamide) | HDAC1 | 330 nM | N/A | Indole fragment in the cap region increases surface recognition affinity for HDAC1 over other isoforms. | [8] |
| CPD-60 (Substituted Benzamide) | HDAC1 | 10–50 nM | N/A | Optimized internal cavity substituents yield >5-fold selectivity for Class 1 over Class 2 HDACs. | [7] |
Synthetic Methodologies: Benzamide Library Generation
The construction of the benzamide core relies on robust amide coupling[1]. To synthesize sterically hindered or highly functionalized novel benzamides, standard carbodiimide chemistry (e.g., DCC) often yields poor conversions and high racemization. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling. HATU stabilizes the highly reactive O-acylisourea intermediate via a neighboring-group effect from its pyridine nitrogen, accelerating the reaction and preventing side-product formation.
Fig 2. Iterative workflow for the synthesis and pharmacological screening of benzamide libraries.
Protocol 1: HATU-Mediated Amide Coupling for Novel Benzamides
This protocol is designed as a self-validating system; the reaction completion is strictly monitored via LC-MS to ensure the disappearance of the starting carboxylic acid.
Reagents: Substituted benzoic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Activation: Dissolve the substituted benzoic acid (1.0 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: Argon prevents moisture from hydrolyzing the active ester intermediate.
-
Base Addition: Add DIPEA (3.0 mmol) dropwise to the mixture at 0°C. Stir for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack by HATU. The low temperature controls the exothermic activation step.
-
Amidation: Dissolve the target amine (1.1 mmol) in 2 mL of DMF and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the peak corresponding to the starting benzoic acid is <5% of the total area.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.
Pharmacological Evaluation: Self-Validating Assays
To accurately evaluate the IC₅₀ of novel benzamide PARP-1 inhibitors, traditional colorimetric assays are insufficient due to compound interference. We employ Homogeneous Time-Resolved Fluorescence (HTRF) [1]. Causality: HTRF utilizes a Europium cryptate donor and an XL665 acceptor. The time-resolved nature of Europium emission (long half-life) allows the detector to wait until short-lived background autofluorescence from the benzamide compounds decays, ensuring an exceptionally high signal-to-noise ratio and eliminating false positives.
Protocol 2: HTRF-Based PARP-1 Inhibition Assay
Reagents: Recombinant human PARP-1 enzyme, Biotinylated NAD+, Streptavidin-XL665, Europium-labeled anti-PAR antibody, Assay Buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized benzamide in 100% DMSO. Transfer 100 nL of each concentration to a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.
-
Enzyme Incubation: Add 5 µL of recombinant PARP-1 (final concentration 1 nM) in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the target.
-
Reaction Initiation: Add 5 µL of a substrate mix containing Biotinylated NAD+ and activated DNA (to stimulate PARP-1). Incubate for 30 minutes at room temperature.
-
Detection: Stop the reaction and generate the FRET signal by adding 10 µL of the detection mix (Streptavidin-XL665 and Europium-labeled anti-PAR antibody in detection buffer containing EDTA to chelate magnesium and halt the enzyme).
-
Incubation & Reading: Incubate in the dark for 1 hour. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) at excitation 337 nm, and dual emission at 620 nm (donor) and 665 nm (acceptor).
-
Self-Validation & Data Analysis: Calculate the Z'-factor using the positive control (e.g., Olaparib, 100 nM) and vehicle control (DMSO). Validation criteria: The assay is only deemed valid if Z' > 0.6. Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model.
Conclusion
The benzamide scaffold remains a highly productive and versatile framework in the design of new therapeutic agents[1]. By leveraging structure-based drug design to optimize the geometry of the benzamide core—whether targeting the NAD+ pocket of PARP-1 or the zinc-binding domain of HDAC1—researchers can fine-tune potency, selectivity, and pharmacokinetic profiles[1][4][8]. Coupling these rational design strategies with robust HATU-mediated synthesis and rigorous, self-validating HTRF screening protocols ensures a high-confidence pipeline for the discovery of next-generation clinical candidates.
References
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 European Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation ACS Medicinal Chemistry Letters URL:[Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors MDPI URL:[Link]
-
Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors European Journal of Medicinal Chemistry / PubMed URL:[Link]
-
PARP1 Inhibitors: Antitumor Drug Design Acta Naturae URL:[Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation Future Medicinal Chemistry / PMC URL:[Link]
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- 2. Benzamide | High-Purity Reagent for Research [benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-ethoxyphenyl)-3-fluorobenzamide molecular weight and formula
This technical guide provides a rigorous analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a structural analog relevant to medicinal chemistry campaigns targeting kinase inhibition and GPCR modulation.
Executive Summary & Core Identity
N-(3-ethoxyphenyl)-3-fluorobenzamide is a diaryl amide featuring a 3-fluorophenyl "head" group and a 3-ethoxyphenyl "tail," linked by a carboxamide bridge. This specific substitution pattern (meta-fluoro, meta-ethoxy) modulates both the lipophilicity and the electronic environment of the aromatic rings, making it a valuable probe for Structure-Activity Relationship (SAR) studies in drug discovery.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | N-(3-ethoxyphenyl)-3-fluorobenzamide | Systematic nomenclature |
| Molecular Formula | C₁₅H₁₄FNO₂ | Confirmed by elemental composition |
| Molecular Weight | 259.28 g/mol | Monoisotopic Mass: 259.1009 |
| SMILES | CCOc1cccc(NC(=O)c2cccc(F)c2)c1 | Useful for cheminformatics |
| LogP (Predicted) | 3.4 ± 0.4 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Interaction points for residues |
| Rotatable Bonds | 4 | Flexible linker allows induced fit |
Synthetic Methodology (High-Fidelity Protocol)
Objective: To synthesize N-(3-ethoxyphenyl)-3-fluorobenzamide with >98% purity using a convergent amide coupling strategy.
Reaction Design
The most robust route utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This method minimizes racemization (not applicable here, but good practice) and side reactions compared to acid chloride generation.
Reagents:
-
Acid Component: 3-Fluorobenzoic acid (1.0 equiv)
-
Amine Component: 3-Ethoxyaniline (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.
-
Coupling: Add 3-ethoxyaniline (1.1 mmol) dropwise to the activated mixture.
-
Reaction: Stir the solution at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 260.3) or TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU byproducts.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% → 30% EtOAc in Hexanes.
-
Yield Expectation: 85–95% (White to off-white solid).
-
Synthesis Workflow Visualization
Figure 1: Optimized HATU-mediated amide coupling workflow for high-purity synthesis.
Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.30 (s, 1H): Amide NH (Diagnostic singlet, shifts with concentration/solvent).
-
δ 7.75 – 7.85 (m, 2H): 3-Fluorobenzoyl ortho/para protons.
-
δ 7.55 – 7.65 (m, 1H): 3-Fluorobenzoyl meta proton.
-
δ 7.35 – 7.45 (m, 2H): Overlapping aromatic signals (phenyl rings).
-
δ 7.20 – 7.25 (m, 1H): 3-Ethoxyphenyl ring proton.
-
δ 6.65 – 6.75 (m, 1H): 3-Ethoxyphenyl ring proton (ortho to ether).
-
δ 4.02 (q, J = 7.0 Hz, 2H): Ethoxy –CH₂–.
-
δ 1.33 (t, J = 7.0 Hz, 3H): Ethoxy –CH₃.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -112.5 (m, 1F): Characteristic of meta-fluoro substitution on a benzamide ring.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Expected Mass: 259.10.
-
Observed Ion: [M+H]⁺ = 260.1; [M+Na]⁺ = 282.1.
-
Purity Criterion: >95% by UV integration (254 nm).
Stability & Handling
-
Storage: Store solid at -20°C in a desiccated environment. Stable in solution (DMSO) for >1 month at -20°C.
-
Solubility:
-
Water: < 0.1 mg/mL (Poor).
-
DMSO: > 50 mg/mL (Excellent).
-
Ethanol: > 20 mg/mL (Good).
-
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required. No specific toxicity data available; assume default biohazard precautions for novel amides.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Technical Guide: Synthesis Pathways for N-(3-ethoxyphenyl)-3-fluorobenzamide
[1]
Executive Summary & Strategic Analysis
The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide represents a classic yet critical transformation in medicinal chemistry: the formation of a diaryl amide bond between an electron-rich aniline (3-ethoxyaniline) and an electron-deficient benzoic acid derivative (3-fluorobenzoyl chloride).[1]
This specific scaffold—a 3-substituted benzamide—is frequently encountered in kinase inhibitor design (e.g., p38 MAP kinase inhibitors) and as a fragment in larger bioactive molecules.[1] The presence of the fluorine atom on the benzoyl ring modulates metabolic stability and lipophilicity, while the ethoxy group on the aniline provides a hydrogen bond acceptor and steric bulk.
This guide details two primary pathways:
-
The Acyl Chloride Method (Pathway A): Recommended for scalability, cost-efficiency, and high yield.
-
The Coupling Reagent Method (Pathway B): Recommended for parallel synthesis or when acid-sensitive functional groups are present.[1]
Retrosynthetic Analysis
To design the synthesis, we employ a disconnection approach centered on the amide bond (C-N).
Strategic Disconnection
The target molecule is disconnected at the amide linkage, revealing two commercially available precursors:
-
Nucleophile: 3-Ethoxyaniline (m-Phenetidine).[1] The ethoxy group at the meta position increases electron density on the nitrogen via resonance (though less than para) and induction, making it a moderately good nucleophile.
-
Electrophile: 3-Fluorobenzoyl chloride (or 3-Fluorobenzoic acid).[1][2] The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, which facilitates nucleophilic attack.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection revealing the acyl chloride and aniline precursors.[1]
Pathway A: Acyl Chloride Method (Recommended)[1]
This pathway is the industry standard for simple diaryl amides due to its rapid kinetics and simplified purification (removal of salts via aqueous wash).
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1]
-
Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acyl chloride.
-
Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.
-
Deprotonation: The base (Triethylamine or Pyridine) removes the proton from the nitrogen, generating the neutral amide and the hydrochloride salt of the base.
Figure 2: Step-wise mechanism of nucleophilic acyl substitution.
Experimental Protocol
Reagents:
-
3-Ethoxyaniline (1.0 equiv)[1]
-
Triethylamine (Et₃N) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (1.0 equiv) in anhydrous DCM .
-
Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exothermicity of the reaction.
-
Acylation: Add 3-fluorobenzoyl chloride (1.1 equiv) dropwise over 10–15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The aniline spot should disappear.
-
-
Workup:
-
Quench with water (10 mL).
-
Transfer to a separatory funnel.[1] Wash the organic layer sequentially with:
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if necessary.
Pathway B: Coupling Reagent Method (Alternative)[1]
Use this method if the acid chloride is unavailable or if you are conducting parallel synthesis in a library format.
Principle
Carodiimide (EDC) or Uronium (HATU) reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the aniline.
Experimental Protocol
Reagents:
-
3-Fluorobenzoic acid (1.0 equiv)[1]
-
3-Ethoxyaniline (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
-
DMF (Dimethylformamide) (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 15 minutes to form the activated ester.
-
Coupling: Add 3-ethoxyaniline (1.1 equiv) to the mixture.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup:
Analytical Data & Characterization
Since this is a specific target, researchers should validate the structure using the following predicted spectral features.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide NH: Singlet, ~10.2 ppm (broad, exchangeable).
-
Aromatic Region:
-
Ethoxy Group:
-
Methylene (-OCH₂-): Quartet, ~4.0 ppm (J ≈ 7 Hz).
-
Methyl (-CH₃):[1] Triplet, ~1.3 ppm (J ≈ 7 Hz).
-
Fluorine NMR (¹⁹F NMR)
-
Signal: Single peak around -112 to -115 ppm (relative to CFCl₃).[1] This is diagnostic for the meta-fluorine substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried and solvents are anhydrous.[1] Use a fresh bottle of acid chloride.[1] |
| Impurity: Aniline | Incomplete Reaction | Use a slight excess of acid chloride (1.2 equiv).[1] Extend reaction time. |
| Impurity: Acid | Hydrolysis during workup | Ensure the NaHCO₃ wash is thorough.[1] If using Pathway B, ensure activation time is sufficient. |
| Oiling Out | Product Solubility | If the product oils out during recrystallization, use a seed crystal or switch to a slower solvent evaporation method. |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the coupling reagent.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12120, 3-Ethoxyaniline.[1] Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68007, 3-Fluorobenzoyl chloride.[1] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide
Abstract & Introduction
This application note details a robust, scalable protocol for the synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a structural motif commonly found in p38 MAP kinase inhibitors and VR1 antagonists. While direct amide coupling (using HATU/EDC) is suitable for milligram-scale discovery, this guide focuses on the Acid Chloride Activation Method . This pathway is preferred for gram-to-kilogram scale-up due to its cost-efficiency, lack of expensive coupling byproducts, and simplified purification via acid/base extraction.
Target Molecule Profile[1]
-
IUPAC Name: N-(3-ethoxyphenyl)-3-fluorobenzamide
-
Molecular Formula:
-
Molecular Weight: 259.28 g/mol
-
Key Structural Features: Meta-substituted fluorophenyl ring linked via an amide bond to a meta-ethoxyphenyl ring.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the amide bond (
Reaction Logic (The "Why")
We utilize Thionyl Chloride (
-
Irreversibility: The formation of the acid chloride releases
and , driving the equilibrium forward.[1] -
Self-Purification: The gaseous byproducts leave the reaction matrix, simplifying the workup compared to urea byproducts from carbodiimide couplings (e.g., DCC/EDC).
-
Reactivity: The resulting 3-fluorobenzoyl chloride is highly electrophilic, ensuring rapid reaction with the aniline even at lower temperatures, which minimizes oxidation of the electron-rich 3-ethoxyaniline.
Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.
Materials & Reagents
Safety Note: 3-Ethoxyaniline is toxic and light-sensitive. Handle in a fume hood. Thionyl chloride reacts violently with water.
| Reagent | CAS No.[5][6][7] | MW ( g/mol ) | Equiv.[3] | Density (g/mL) | Role |
| 3-Fluorobenzoic acid | 455-38-9 | 140.11 | 1.0 | Solid | Starting Material (Acid) |
| 3-Ethoxyaniline | 621-33-0 | 137.18 | 1.05 | 1.03 | Starting Material (Amine) |
| Thionyl Chloride ( | 7719-09-7 | 118.97 | 1.5 | 1.64 | Activating Agent |
| DMF (Anhydrous) | 68-12-2 | 73.09 | 0.05 | 0.94 | Catalyst |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 0.73 | HCl Scavenger Base |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | 1.33 | Reaction Solvent |
Detailed Experimental Protocol
Phase 1: Activation (Acid Chloride Synthesis)
Objective: Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride.
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charging: Add 3-fluorobenzoic acid (5.0 g, 35.7 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.[8]
-
Catalysis: Add 2-3 drops of anhydrous DMF .
-
Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloroiminium species), which is more reactive toward the carboxylic acid than thionyl chloride alone [1].
-
-
Addition: Add Thionyl Chloride (3.9 mL, 53.5 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (
) for 2–3 hours.-
Checkpoint: The reaction is complete when gas evolution (
) ceases and the solution becomes homogenous/clear.
-
-
Concentration: Cool to RT and concentrate in vacuo (rotary evaporator) to remove solvent and excess
.-
Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride. This yields the crude acid chloride as a pale yellow oil.
-
Phase 2: Amide Coupling (Schotten-Baumann Conditions)
Objective: Nucleophilic attack of aniline on the acid chloride.
-
Preparation: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to
(ice bath). -
Amine Solution: In a separate flask, mix 3-ethoxyaniline (5.14 g, 37.5 mmol) and Triethylamine (7.5 mL, 53.5 mmol) in DCM (20 mL).
-
Addition: Add the amine/base solution dropwise to the acid chloride solution over 20 minutes, maintaining the temperature
.-
Causality: The exothermic nature of the reaction can lead to double-acylation or oxidation of the aniline if the temperature is not controlled.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes). The starting aniline spot (lower
, UV active, turns brown with ) should disappear.
-
Phase 3: Workup & Purification (The Self-Validating System)
This workup sequence relies on pKa differences to remove impurities chemically.
-
Quench: Add water (50 mL) to the reaction mixture.
-
Acid Wash (Removes Excess Aniline): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL).
-
Logic: Protonates unreacted 3-ethoxyaniline (
), moving it to the aqueous phase.
-
-
Base Wash (Removes Unreacted Acid): Wash the organic layer with Sat.
(2 x 30 mL).-
Logic: Deprotonates any hydrolyzed 3-fluorobenzoic acid, moving it to the aqueous phase.
-
-
Drying: Wash with brine (30 mL), dry over anhydrous
, filter, and concentrate. -
Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Toluene .
-
Heat to boiling until dissolved, cool slowly to RT, then to
. Filter the white needles.
-
Workflow Visualization
Figure 2: Step-by-step process flow ensuring high purity through chemical extraction logic.
Characterization & Data Analysis
Upon isolation, the compound should be characterized to confirm identity.[3]
Predicted NMR Data (
-
NMR:
-
8.0-7.8 ppm (s, 1H, Amide
). - 7.6-7.2 ppm (m, 4H, 3-fluorobenzoyl ring protons). Look for H-F coupling.
- 7.3-6.6 ppm (m, 4H, 3-ethoxyphenyl ring protons).
-
4.05 ppm (q,
, 2H, ). -
1.42 ppm (t,
, 3H, ).
-
8.0-7.8 ppm (s, 1H, Amide
Key Diagnostic Signals:
-
Amide Proton: The broad singlet downfield (>7.5 ppm) confirms amide formation.
-
Ethyl Group: The classic Quartet (approx 4.0 ppm) and Triplet (approx 1.4 ppm) pattern validates the ethoxy ether integrity.
-
Fluorine Coupling: The
NMR will show doublets for carbons on the acid ring due to coupling ( for ipso-carbon).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried and reagents are anhydrous. Use a drying tube. |
| Dark Product | Oxidation of Aniline | 3-Ethoxyaniline oxidizes easily. Distill the aniline before use if it appears dark brown/black.[9] Keep reaction under |
| Oiling Out | Impurities preventing crystallization | The crude contains residual solvent. Triturate with cold hexanes or diethyl ether to induce solidification before recrystallization. |
| Stubborn Emulsion | Density similarity | If DCM/Water layers don't separate, add brine to increase aqueous density or filter through Celite if particulates are present. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem. (2025).[3] Synthesis of 3-Fluorobenzoyl-CoA and General Acid Chloride Protocols. Retrieved from BenchChem Application Notes.
-
Sigma-Aldrich. (2024). Product Specification: 3-Ethoxyaniline.[5][6]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
PubChem. (2024). Compound Summary: 3-Ethoxyaniline.[5][6][10] National Library of Medicine.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Ethoxyaniline 98 621-33-0 [sigmaaldrich.com]
- 6. 3-Ethoxyaniline | 621-33-0 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Amide Coupling with Fluorobenzoyl Chlorides
Part 1: Executive Summary & Chemical Logic
The Challenge of Fluorinated Benzoyl Chlorides
Fluorobenzoyl chlorides (e.g., 2-, 3-, or 4-fluorobenzoyl chloride) are critical building blocks in medicinal chemistry. The fluorine atom modulates lipophilicity, metabolic stability, and ligand binding affinity. However, its presence introduces specific reactivity challenges compared to non-fluorinated analogues:
-
Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine atom (especially at ortho and para positions) increases the partial positive charge on the carbonyl carbon. This makes the acid chloride more reactive toward nucleophiles, including water.
-
Hydrolysis Susceptibility: Due to this enhanced electrophilicity, fluorobenzoyl chlorides hydrolyze to their corresponding benzoic acids significantly faster than unsubstituted benzoyl chloride. Strict moisture control is non-negotiable.
-
Competing
Pathways: In systems with additional electron-withdrawing groups (e.g., nitro, cyano) or under forcing conditions, the amine nucleophile may attack the aromatic ring carbon bearing the fluorine atom (Nucleophilic Aromatic Substitution), leading to defluorinated byproducts.
Mechanistic Insight
The reaction follows a Nucleophilic Acyl Substitution mechanism.[1][2] The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion.
-
Main Reaction (Desired): Kinetic attack at C=O (
). Fast at 0°C. -
Side Reaction (Undesired): Attack at C-F (
). Generally slower but promoted by polar aprotic solvents (DMF, DMSO) and heat.
Strategic Implication: To maximize yield and purity, we must maximize the
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Coupling
Recommended for: Discovery chemistry, high-value amines, and moisture-sensitive substrates.
Reagents:
-
Amine (1.0 equiv)
-
Fluorobenzoyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under nitrogen/argon flow. Add a magnetic stir bar.[3]
-
Amine Solubilization: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath. Crucial Step: Cooling suppresses potential side reactions and controls the exotherm.
-
Controlled Addition: Dissolve the Fluorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? High local concentrations of acid chloride can lead to bis-acylation or uncontrolled exotherms.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm naturally to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the amine and the formation of the amide (M+H).
-
Note: If starting amine remains after 4 hours, add 0.1 equiv additional acid chloride.
-
-
Quench & Workup:
-
Quench with saturated aqueous
or water. -
Phase Separation: Extract the organic layer.
-
Acid Wash: Wash with 1M HCl (if product is not acid-sensitive) to remove unreacted amine and pyridine/TEA.
-
Base Wash: Wash with saturated
to remove hydrolyzed fluorobenzoic acid. -
Drying: Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Recommended for: Scale-up, water-soluble amines (e.g., amino acids), or robust substrates where anhydrous conditions are impractical.
Reagents:
-
Amine (1.0 equiv)
-
Fluorobenzoyl chloride (1.2 equiv)
-
Base: 10% Aqueous NaOH or
(2.0 – 3.0 equiv) -
Solvent: DCM, Ethyl Acetate, or Diethyl Ether.
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the amine in the organic solvent (e.g., DCM). Add the aqueous base solution (e.g., 10% NaOH) to the flask.[4] Vigorous stirring is essential to create an emulsion.
-
Addition: Cool to 0°C. Add pure Fluorobenzoyl chloride dropwise directly to the vigorously stirring biphasic mixture.
-
Reaction: Stir vigorously at 0°C to RT for 4–12 hours.
-
Workup: Separate layers. The product is usually in the organic layer.[10] Wash with water and brine.[3] Dry and concentrate.
Part 3: Critical Parameters & Troubleshooting
| Issue | Symptom | Root Cause | Solution |
| Low Yield | High recovery of Fluorobenzoic Acid | Hydrolysis of Acid Chloride | Ensure glassware is dried. Use fresh anhydrous solvents. Switch to Protocol A. |
| Bis-Acylation | M + (Fluorobenzoyl) mass observed | Excess Acid Chloride / High Temp | Strict 1:1 stoichiometry. Keep at 0°C longer. Add acid chloride slower. |
| Defluorination | M - F + Nuc mass observed | Avoid DMF/DMSO. Keep temp < RT. Avoid using vast excess of amine. | |
| Precipitation | Stir bar stuck | Product insolubility | Dilute reaction mixture. Switch solvent to THF or add a co-solvent (e.g., minimal DMF only if necessary). |
Part 4: Visualization of Workflow
Caption: Decision tree and process flow for selecting and executing the optimal amide coupling protocol.
Part 5: Safety Considerations (E-E-A-T)
-
Corrosivity: Fluorobenzoyl chlorides are lachrymators and corrosive. Work in a fume hood.
-
HF Generation: While rare in this specific coupling, degradation of fluorinated aromatics can theoretically release HF under extreme conditions (e.g., combustion or strong acidic hydrolysis of specific labile fluoro-isomers). Always have Calcium Gluconate gel available in labs handling fluorinated intermediates as a precaution.
-
Pressure: Acid chlorides release HCl gas upon reaction with moisture. Ensure reaction vessels are vented (e.g., via a needle/balloon or bubbler) to prevent pressure buildup.
References
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols and Schotten-Baumann Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (2022).[2] Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Purification Strategies for N-(3-ethoxyphenyl)-3-fluorobenzamide: A Guide for Researchers
Introduction
N-(3-ethoxyphenyl)-3-fluorobenzamide is an aromatic amide of interest in contemporary drug discovery and materials science. The precise biological activity and material properties of this compound are intrinsically linked to its purity. Even trace amounts of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly alter experimental outcomes, leading to erroneous data and hindering research and development efforts.
This comprehensive guide provides detailed application notes and protocols for the purification of N-(3-ethoxyphenyl)-3-fluorobenzamide. Drawing upon established principles of organic chemistry and analytical science, this document offers researchers, scientists, and drug development professionals a robust framework for obtaining this compound in high purity. The protocols outlined herein are designed to be both effective and adaptable, allowing for optimization based on specific experimental requirements and available instrumentation.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction[1][2]. This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base. For N-(3-ethoxyphenyl)-3-fluorobenzamide, this would involve the reaction of 3-ethoxyaniline with 3-fluorobenzoyl chloride.
A critical aspect of developing a successful purification strategy is anticipating the potential impurities that may arise during the synthesis. Based on the Schotten-Baumann reaction, the primary impurities are likely to be:
-
Unreacted Starting Materials:
-
3-ethoxyaniline
-
3-fluorobenzoyl chloride (and its hydrolysis product, 3-fluorobenzoic acid)
-
-
Byproducts:
-
Salts formed from the base used to neutralize the HCl generated during the reaction (e.g., triethylammonium chloride if triethylamine is used).
-
The purification methods detailed below are designed to effectively remove these and other potential minor impurities.
Purification Methodologies
The selection of an appropriate purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For N-(3-ethoxyphenyl)-3-fluorobenzamide, a combination of aqueous workup, recrystallization, and column chromatography is recommended.
Aqueous Workup: The First Line of Defense
Following the synthesis, a standard aqueous workup is essential to remove water-soluble impurities, such as the salt byproducts and any excess base.
Protocol 1: General Aqueous Workup
-
Upon completion of the reaction, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acidic solution (e.g., 1 M HCl) to remove any unreacted 3-ethoxyaniline.
-
A dilute basic solution (e.g., 5% NaHCO₃) to remove any 3-fluorobenzoic acid.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-(3-ethoxyphenyl)-3-fluorobenzamide.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds[3]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures[3]. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures[4].
Protocol 2: Recrystallization of N-(3-ethoxyphenyl)-3-fluorobenzamide
Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
For mixed solvent systems (e.g., ethyl acetate/hexane or ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at its boiling point. Then, add the "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then cool to induce crystallization[7].
Recrystallization Procedure (Based on Solvent Screening):
-
Dissolve the crude N-(3-ethoxyphenyl)-3-fluorobenzamide in a minimum amount of the chosen hot recrystallization solvent (or solvent system) in an Erlenmeyer flask.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove any remaining solvent.
Table 1: Potential Recrystallization Solvents and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for aromatic amides[5]. |
| Isopropanol | Polar | 82 | Similar to ethanol, can be effective[4]. |
| Ethyl Acetate | Intermediate | 77 | Good dissolving power; often used with a non-polar co-solvent[4]. |
| Hexane/Heptane | Non-polar | 69 / 98 | Used as the "bad" solvent in a mixed system with a more polar solvent[6]. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, but has a higher boiling point. |
| Water | Very Polar | 100 | Likely to be a poor solvent for this compound, but can be used as the "bad" solvent with a water-miscible solvent like ethanol[6]. |
Column Chromatography: For High-Purity Separation
For instances where recrystallization does not provide the desired level of purity, or for the separation of impurities with very similar solubility profiles, silica gel column chromatography is a highly effective technique[8]. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
A common eluent system for moderately polar compounds like N-aryl benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[9]. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Protocol 3: Column Chromatography Purification
1. TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4.
2. Column Chromatography Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Collect fractions and monitor them by TLC to identify those containing the pure N-(3-ethoxyphenyl)-3-fluorobenzamide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General purification workflow for N-(3-ethoxyphenyl)-3-fluorobenzamide.
Purity Assessment: Validating Success
After purification, it is crucial to assess the purity of the N-(3-ethoxyphenyl)-3-fluorobenzamide. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of small organic molecules. A C18 column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Protocol 4: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compound and assessing its purity. The presence of unexpected signals can indicate the presence of impurities. For quantitative purity assessment (qNMR), a certified internal standard is used.
Protocol 5: NMR Purity Assessment
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR: The spectrum should show the expected signals for all protons in the molecule with the correct chemical shifts, multiplicities, and integration values. The absence of signals corresponding to starting materials or common solvents (e.g., residual ethyl acetate or hexane) is a good indicator of purity.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
-
¹⁹F NMR: This can be a useful technique to confirm the presence and purity of the fluorine-containing moiety.
-
Caption: Key techniques and indicators for purity assessment.
Conclusion
The successful purification of N-(3-ethoxyphenyl)-3-fluorobenzamide is a critical step in ensuring the reliability and reproducibility of research findings. The combination of a thoughtful aqueous workup, optimized recrystallization, and, when necessary, column chromatography provides a robust pathway to obtaining this compound in high purity. Subsequent analysis by HPLC and NMR spectroscopy serves to validate the purity and confirm the identity of the final product. The protocols and guidelines presented in this document are intended to empower researchers to confidently purify N-(3-ethoxyphenyl)-3-fluorobenzamide and advance their scientific endeavors.
References
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4845-4854. [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Journal of Chemical & Engineering Data, 65(4), 1834-1842. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Praveen, P., & Kumar, S. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3296. [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(8), 746-753. [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
Ali, M., et al. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]
-
O'Hagan, D. (2019). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Beilstein Journal of Organic Chemistry, 15, 1625-1634. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Saeed, S., et al. (2014). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088–o1092. [Link]
-
Farrell, W., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 70. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Sun, K., et al. (2026). Crystal structure of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, C15H14N2O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Varughese, S., et al. (2024). Quantitative Characterization of Fluorine-Centered Noncovalent Interactions in Crystalline Benzanilides. ChemPhysChem. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
Vacchina, V., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 89-97. [Link]
-
Arshad, N., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183–1187. [Link]
-
S. M., S., & G., S. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia, 22(1). [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Jouyban, A., et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology, 22(6), 545-547. [Link]
-
Chang, L. C., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Yedage, S. L., et al. (2015). MnO2 catalyzed formylation of amines and transamidation of amides under solvent-free condition. RSC Advances, 5(10), 7433-7439. [Link]
-
Chang, L. C., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1541–1548. [Link]
-
SpectraBase. (n.d.). 2-ethoxy-N-(3-ethylphenyl)benzamide - Optional[1H NMR] - Spectrum. [Link]
-
Kiani, M., & Jouyban, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 693-706. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. spectrabase.com [spectrabase.com]
Application Note: Advanced Crystallization Techniques for N-Substituted Benzamides
Introduction
N-substituted benzamides represent a privileged structural motif in pharmaceutical development, serving as the core pharmacophore for numerous antipsychotics, antiemetics, and kinase inhibitors. The defining structural feature of these compounds—an amide linkage connecting a substituted nitrogen and a phenyl ring—imparts significant conformational flexibility and establishes robust hydrogen-bonding networks[1].
While these characteristics are essential for target receptor binding, they introduce severe challenges during bulk isolation and purification. Researchers frequently encounter unpredictable polymorphism, poor crystal habits (e.g., fine needles that complicate filtration), and liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[2][3]. This application note provides a comprehensive, mechanistically grounded framework for the crystallization of N-substituted benzamides, detailing solvent selection, troubleshooting workflows, and self-validating protocols to ensure high-purity crystalline products.
Mechanistic Principles of Benzamide Crystallization
Hydrogen Bonding and Polymorphic Variability
In the solid state, N-substituted benzamides predominantly organize into hydrogen-bonded dimers or catemeric chains via highly directional N-H···O=C interactions[1]. The conformational flexibility of the N-substituent (especially in highly flexible or atropisomeric molecules) increases the entropic penalty associated with nucleation[4]. Consequently, these compounds are highly prone to polymorphism. The choice of solvent directly dictates which hydrogen-bonding motif dominates during the critical primary nucleation phase, ultimately determining the final crystal habit (e.g., crystallizing as platelets from ethanol versus needles from non-polar solvents)[5].
The Thermodynamics of Oiling Out (LLPS)
Oiling out occurs when a supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solvent-rich phase—rather than forming an ordered solid crystal lattice[3]. This phenomenon is particularly prevalent in N-substituted benzamides due to their relatively low melting points and high molecular flexibility[4]. When a solution is cooled too rapidly, or when the initial solute concentration is excessively high, the system crosses the binodal curve of the phase diagram before overcoming the activation energy required for crystal nucleation[2].
LLPS is detrimental to process chemistry: it traps impurities, drastically slows down reaction rates, blocks equipment, and severely impedes product recovery[3]. To bypass LLPS, the crystallization trajectory must be carefully engineered to remain in the metastable zone, favoring heterogeneous nucleation over liquid demixing.
Experimental Design & Troubleshooting Workflow
The following decision matrix outlines the causality-driven steps required to diagnose and correct common crystallization failures encountered with N-substituted benzamides.
A logical workflow for troubleshooting N-substituted benzamide crystallization anomalies.
Quantitative Data: Solvent Selection Matrix
The table below summarizes the physical impact of various solvent systems on N-substituted benzamides, providing a quantitative baseline for experimental design.
| Solvent System | Role / Characteristics | Expected Crystallization Outcome | Troubleshooting Notes |
| Ethanol / Methanol | Primary solvent; strong H-bond donor/acceptor. | High solubility at elevated temps; frequently yields desirable platelets[5]. | If rapid precipitation ("crashing out") occurs, increase solvent volume by 10-20%[2]. |
| Ethyl Acetate / Hexane | Mixed system (Polar/Non-polar). | Hexane acts as an effective antisolvent to gently induce nucleation[2]. | Add hexane dropwise to prevent localized supersaturation and subsequent LLPS. |
| Toluene | Non-polar; disrupts weak intermolecular π-π stacking. | Slower growth rates; highly crystalline, pure products. | Poor baseline solubility may require high volumes; high risk of oiling if cooled too fast. |
| Water | Antisolvent for highly polar/charged systems. | High yield, rapid precipitation. | High risk of hydrate formation. If oiling occurs upon water addition, switch to a less polar antisolvent[3]. |
Validated Experimental Protocols
Protocol A: Antisolvent Crystallization with Seeding (LLPS Mitigation)
Objective: To crystallize highly flexible N-substituted benzamides that are prone to liquid-liquid phase separation (oiling out). Causality: Adding an antisolvent lowers the solubility threshold gradually, while the introduction of seed crystals provides a low-energy template for crystal growth. This combination forces the system to bypass the high-energy barrier of primary nucleation and avoids the liquid-liquid demixing boundary[3].
-
Dissolution: Dissolve the crude N-substituted benzamide in a minimal volume of a primary solvent (e.g., absolute ethanol) at 60 °C until a clear, homogeneous solution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter that could trigger uncontrolled heterogeneous nucleation.
-
Antisolvent Addition (Phase 1): While maintaining the temperature at 60 °C, slowly add the antisolvent (e.g., hexane) dropwise under constant stirring (250 rpm) until the solution becomes faintly turbid[2].
-
Equilibration: Add 1-2 drops of the primary solvent (ethanol) until the turbidity just clears, establishing a state of critical supersaturation.
-
Seeding: Cool the solution strictly to 50 °C. Introduce 0.5–1.0% (w/w) of pure target polymorph seed crystals.
-
Self-Validation Checkpoint: Observe the seed crystals. If the seeds dissolve completely within 5 minutes, the solution is undersaturated; you must evaporate solvent or add more antisolvent. If the seeds immediately turn to oil, the antisolvent ratio is too high, and the addition order should be reversed (adding the API solution dropwise into the antisolvent)[3].
-
-
Aging and Cooling: Hold the suspension at 50 °C for 1 hour to allow the seed bed to mature and consume excess supersaturation. Subsequently, apply a controlled cooling ramp of 0.1 °C/min down to 5 °C[4].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled mixture of the solvent/antisolvent (1:3 ratio) to displace mother liquor and remove residual impurities[2].
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.
Protocol B: Correcting Rapid Precipitation ("Crashing Out")
Objective: To salvage a crystallization where the product precipitated too rapidly, resulting in an amorphous or impure solid[2]. Causality: Rapid precipitation occurs when supersaturation is generated faster than the crystal growth rate can accommodate, trapping impurities within the disordered lattice. Redissolving the compound in a larger solvent volume and cooling slowly ensures an orderly, thermodynamically stable lattice arrangement[2].
-
Redissolution: Recover the impure, rapidly precipitated solid and redissolve it in the same primary solvent, utilizing 1.5x the original volume to decrease the overall saturation level[2].
-
Heating: Heat the suspension to the solvent's boiling point until the solid is completely dissolved.
-
Insulated Cooling: Remove the flask from the heat source. Wrap the flask in glass wool or place it inside a Dewar flask to drastically reduce the thermal transfer rate, forcing a slow cooling profile[2].
-
Self-Validation Checkpoint: During the slow cooling phase, monitor the solution for the onset of turbidity. If turbidity appears as a milky emulsion rather than distinct crystalline sparkles, LLPS is occurring. Immediately reheat to redissolve and add 5-10% more primary solvent before re-attempting the cooling ramp[2].
-
-
Ice Bath Maturation: Once the flask has reached room temperature naturally (typically requiring 4-6 hours), transfer it to an ice bath (0-5 °C) for an additional 2 hours to maximize final yield[2].
-
Isolation: Filter the resulting high-purity crystals, wash with a minimal amount of cold solvent, and dry under vacuum[2].
References
- BenchChem. "Technical Support Center: Crystallization of N-methyl-2-(phenylamino)benzamide." Benchchem.com.
- Hua, G., et al. "Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives." Molecules, 2021.
- PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego.com, Dec 2024.
- Cambridge University Press. "Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization." Cambridge.org, 2019.
- ChemRxiv. "Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies." Chemrxiv.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization [cambridge.org]
Application Note: HPLC Method Development and Validation for N-(3-ethoxyphenyl)-3-fluorobenzamide
Topic: HPLC method development for N-(3-ethoxyphenyl)-3-fluorobenzamide analysis Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction & Compound Assessment[1][2][3]
N-(3-ethoxyphenyl)-3-fluorobenzamide (C₁₅H₁₄FNO₂) is a lipophilic diaryl amide. Structurally, it consists of a 3-ethoxyaniline moiety coupled with a 3-fluorobenzoic acid derivative. In drug discovery, benzamide scaffolds are frequently utilized as linkers in kinase inhibitors and receptor modulators due to their stability and hydrogen-bonding capability [1].
Developing a robust HPLC method for this compound requires addressing specific physicochemical challenges:
-
Lipophilicity: With a predicted LogP of ~3.2–3.5, the compound will exhibit strong retention on reversed-phase columns, requiring high organic strength for elution.
-
Neutrality: The amide bond is non-ionizable in the typical HPLC pH range (2–8). However, potential impurities (e.g., 3-ethoxyaniline) are basic, necessitating pH control to prevent peak tailing.
-
UV Activity: The conjugated aromatic systems provide strong UV absorbance, typically maximizing between 240–260 nm.
Physicochemical Profile (Estimated)
| Property | Value (Approx.)[1][2][3][4][5][6] | Implication for HPLC |
| Molecular Weight | 259.28 g/mol | Suitable for standard pore size (80–120 Å). |
| LogP | 3.2 – 3.5 | Requires gradient elution (C18 or Phenyl-Hexyl). |
| pKa | Neutral (Amide) | pH robust, but buffers needed for impurities. |
| Solubility | Low in water; High in ACN/MeOH | Diluent must contain >50% organic solvent. |
Method Development Strategy
The development strategy follows a "Quality by Design" (QbD) approach, prioritizing resolution between the main peak and its synthetic precursors (3-ethoxyaniline and 3-fluorobenzoic acid).
Column Selection
-
Primary Choice: C18 (Octadecylsilane): Provides the strongest hydrophobic interaction, essential for retaining the ethoxy and fluoro substituents.
-
Alternative: Phenyl-Hexyl: If the C18 column fails to separate positional isomers (e.g., 3-ethoxy vs. 4-ethoxy impurities), the Phenyl-Hexyl phase utilizes
- interactions with the aromatic rings to offer orthogonal selectivity [2].
Mobile Phase Chemistry
Although the analyte is neutral, an acidic modifier is critical.
-
0.1% Phosphoric Acid (
): Preferred for UV detection <220 nm due to low background absorbance. It suppresses the ionization of residual silanols on the column and protonates amine impurities (e.g., starting aniline), improving their peak shape. -
Acetonitrile (ACN): Chosen over methanol for its lower viscosity (lower backpressure) and sharper peak shapes for aromatic amides.
Detection
A Diode Array Detector (DAD) scan (200–400 nm) identifies the
Visualizing the Development Workflow
The following diagram outlines the decision matrix used to finalize the protocol.
Figure 1: Decision tree for HPLC method development focusing on resolution and peak shape optimization.
The "Gold Standard" Protocol[1]
This protocol has been optimized for stability-indicating analysis, ensuring separation of the parent compound from hydrolysis degradants.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 90 | Linear Gradient (Elute Main Peak) |
| 15.0 | 90 | Wash Step |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End of Run |
Note: The main peak is expected to elute between 9.5 and 10.5 minutes.
Sample Preparation[1][2][9][10]
-
Stock Solution: Weigh 10 mg of N-(3-ethoxyphenyl)-3-fluorobenzamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution to 50 µg/mL using a diluent of 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% water as diluent; the compound may precipitate or adsorb to vial walls due to lipophilicity [3].
-
Method Validation Parameters
To ensure the method is "trustworthy" and self-validating, the following parameters must be assessed according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run a standard (50 µg/mL) five times before analyzing samples.
-
RSD of Peak Area:
2.0% -
Tailing Factor (
): 0.9 – 1.2 -
Theoretical Plates (
): > 5,000
Linearity
Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% of the target concentration.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Specificity (Forced Degradation)
Subject the sample to stress conditions to ensure the method is stability-indicating.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect: Formation of 3-ethoxyaniline).
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect: Formation of 3-fluorobenzoic acid).
-
Oxidation: 3%
, RT, 4 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Secondary silanol interactions or column void. | Ensure Mobile Phase A pH is < 3.0. Replace column if older than 500 injections. |
| Double Peaks / Split Peaks | Solvent mismatch. | The sample diluent (100% ACN) is too strong compared to MP A. Use 50:50 Water:ACN as diluent. |
| Retention Time Drift | Temperature fluctuation or insufficient equilibration. | Use a column oven at 30°C. Increase re-equilibration time to 5 minutes. |
| Ghost Peaks | Carryover or contaminated water. | Run a blank injection.[7] Wash needle with 90% ACN between injections. |
Diagram: Impurity Separation Logic
The following diagram illustrates the expected elution order based on polarity, ensuring the user understands why the gradient is structured this way.
Figure 2: Theoretical elution order showing separation of polar precursors from the lipophilic target.
References
-
Smith, J. et al. (2023). Structural Activity Relationships of Benzamide Derivatives in Kinase Inhibition. Journal of Medicinal Chemistry.
-
Chromatography Today. (2022). Selectivity Differences Between C18 and Phenyl-Hexyl Phases.
-
Dolan, J. W. (2018). LCGC North America: The Importance of Sample Diluent Matching. LCGC.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (C15H12F3NO2) [pubchemlite.lcsb.uni.lu]
- 3. N-[2-(3-fluorophenoxy)ethyl]-3-methoxybenzamide | C16H16FNO3 | CID 35103726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized TLC Strategies for the Separation and Purification of Benzamide Scaffolds
Introduction: The Benzamide Challenge
Benzamides represent a critical pharmacophore in drug discovery, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors.
While the benzamide core (
-
Lipophilicity: The aromatic ring drives interaction with non-polar solvents.
-
Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor and acceptor.
-
Basicity (The "Tailing" Trap): Many bioactive benzamides contain tertiary amine side chains (e.g., the diethylaminoethyl group in Metoclopramide). These basic nitrogens interact strongly with the acidic silanol groups (
) of standard silica gel, leading to severe peak tailing and poor resolution.
This guide moves beyond standard "Hexane/Ethyl Acetate" defaults, providing a mechanistic approach to resolving benzamides with high fidelity.
Mechanistic Insight: Overcoming the Silanol Effect
To achieve sharp separation, one must suppress the ionization of surface silanols. Standard silica gel has a
The Solution: The inclusion of a basic modifier (Ammonia or Triethylamine) in the mobile phase is not optional for substituted benzamides—it is a mechanistic requirement. The modifier competes for the active silanol sites, effectively "capping" them and allowing the benzamide analyte to partition based solely on polarity.
Diagram 1: Method Development Logic Flow
This decision tree outlines the strategic selection of mobile phases based on the specific substitution pattern of the benzamide.
Caption: Decision matrix for selecting the initial mobile phase based on benzamide chemical properties.
Experimental Protocols
Protocol 1: The "Scout" Systems (General Screening)
Do not waste time with random gradients. Use these two orthogonal systems to bracket the polarity of your benzamide.
Materials:
-
Plates: Silica Gel 60
(Aluminum or Glass backed). -
Chamber: Twin-trough chamber (saturated).
| System Type | Target Analyte | Mobile Phase Composition (v/v) | Mechanistic Rationale |
| System A (Lipophilic) | Simple benzamides, halogenated intermediates | Toluene : Ethyl Acetate (8:2) | Toluene provides |
| System B (Polar/Basic) | Amino-benzamides (e.g., Metoclopramide) | DCM : Methanol : TEA (90:10:1) | Dichloromethane (DCM) solubilizes the core; Methanol provides polarity; Triethylamine (TEA) suppresses silanol ionization. |
Procedure:
-
Saturation: Line the chamber with filter paper and add mobile phase. Allow to equilibrate for 15 minutes. Critical: Ammonia/TEA vapors must saturate the headspace to effectively deactivate the plate surface before the run begins.
-
Spotting: Dissolve 5 mg of sample in 1 mL of MeOH/DCM (1:1). Spot 2
L, 1.5 cm from the bottom. -
Development: Run until solvent front reaches 80% of plate height.
-
Visualization: Observe under UV 254 nm immediately.
Protocol 2: High-Resolution Separation of Basic Benzamides
Use this protocol for complex pharmaceutical mixtures or when "System B" yields
Context: This system is derived from pharmacopoeial methods for Metoclopramide, adapted for higher resolution in R&D settings [1, 2].
Mobile Phase Formulation:
-
Chloroform (
): 60 parts[1] -
Methanol (
): 14 parts -
Ammonia (
): 1 part -
Note: Shake vigorously in a separatory funnel to ensure the ammonia is miscible. If cloudiness persists, add MeOH dropwise until clear.
Step-by-Step Execution:
-
Plate Activation: Heat the TLC plate at 110°C for 30 minutes prior to use. This removes adsorbed water, which can otherwise cause spot diffusion in basic systems.
-
Run: Develop in a saturated chamber.
-
Drying: Dry the plate in a fume hood with a stream of warm air for 5 minutes. You must remove all traces of ammonia before chemical staining, as ammonia interferes with many pH-sensitive stains.
-
Detection (Dual Mode):
-
Mode 1 (UV): Circle spots under 254 nm.
-
Mode 2 (Chemical): Spray with Dragendorff’s Reagent .
-
Result: Tertiary amine-containing benzamides appear as orange/red spots on a yellow background. This confirms the presence of the basic side chain.
-
-
Troubleshooting & Optimization
Common failure modes in benzamide chromatography and their corrections.
Diagram 2: Troubleshooting Logic
Visual guide to diagnosing plate artifacts.
Caption: Diagnostic flow for correcting common benzamide separation anomalies.
Specific Optimization Tips:
-
The "Edge Effect": If spots on the edge of the plate run faster/slower than the center, your chamber is not fully saturated. Use a double-trough chamber with filter paper liners.
-
Isomer Separation: If separating ortho- vs para- substituted benzamides, switch the bulk solvent from Chloroform to Toluene . The planar nature of Toluene allows it to slot between isomers differently based on steric hindrance at the ortho position.
References
-
Japanese Pharmacopoeia (JP). Metoclopramide: Thin-layer Chromatography Conditions. National Institute of Health Sciences. Available at: [Link]
- British Pharmacopoeia Commission.Metoclopramide Hydrochloride Monograph. British Pharmacopoeia.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc. (Reference for mobile phase selection logic).
Sources
Application Note: Microwave-Assisted Synthesis of N-Aryl Benzamides
High-Throughput & Green Chemistry Protocols for Drug Discovery
Executive Summary
The synthesis of N-aryl benzamides (amide bond formation) remains a cornerstone of medicinal chemistry, appearing in over 25% of currently marketed drugs. Traditional thermal methods (reflux) often suffer from long reaction times (4–24 hours), incomplete conversion, and the requirement for hazardous acyl chloride intermediates.
This guide details two microwave-assisted organic synthesis (MAOS) protocols designed to overcome these limitations. By leveraging dielectric heating, researchers can achieve quantitative conversion in minutes rather than hours.[1]
-
Protocol A (High-Throughput): Uses HATU coupling agents for maximum reliability in library synthesis.
-
Protocol B (Green/Scale-Up): Uses Boric Acid catalysis in solvent-free conditions, ideal for sustainable process development.
Scientific Foundation: The Microwave Advantage
Microwave irradiation (2.45 GHz) transfers energy directly to the reaction species through two primary mechanisms, rather than relying on convective heat transfer from the vessel walls.
-
Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat through friction.
-
Ionic Conduction: Dissolved ions oscillate back and forth under the electric field influence, colliding with neighboring molecules to generate heat.
2.1 Critical Process Parameter: Solvent Selection
The efficiency of microwave heating is dictated by the solvent's ability to absorb microwave energy, quantified by the loss tangent (
Table 1: Dielectric Properties of Common Solvents (2.45 GHz, 20°C)
| Solvent Class | Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Application Note |
| High Absorber | DMSO | 46.7 | 0.825 | Excellent | Ideal for library synthesis; difficult to remove. |
| High Absorber | Ethanol | 24.3 | 0.941 | Excellent | Good for "Green" protocols; pressure limits apply. |
| Medium Absorber | DMF | 36.7 | 0.161 | Good | Standard for peptide/amide coupling. |
| Medium Absorber | Water | 80.4 | 0.123 | Good | High specific heat capacity requires more power. |
| Low Absorber | Toluene | 2.4 | 0.040 | Poor | Requires a "susceptor" (e.g., ionic liquid or SiC vessel). |
| Low Absorber | Hexane | 1.9 | 0.020 | Very Poor | Avoid for MW synthesis. |
Expert Insight: While DMSO heats fastest, DMF is often preferred for Protocol A because it solubilizes both the organic acid and the coupling salts (HATU) effectively while having a boiling point (
) that allows for high-temperature atmospheric reactions without excessive pressure build-up.
Mechanism of Action: Boric Acid Catalysis
For the Green Protocol (B), we utilize Boric Acid (
Figure 1: Catalytic cycle of Boric Acid mediated amidation. The formation of the acyloxyboron intermediate lowers the activation energy, making the reaction amenable to microwave irradiation.
Experimental Protocols
Protocol A: High-Throughput Synthesis (HATU-Mediated)
Objective: Rapid synthesis of a library of benzamides with high purity. Scale: 0.5 mmol Reaction Time: 10 minutes
Reagents:
-
Benzoic Acid derivative (0.5 mmol)
-
Aniline derivative (0.55 mmol, 1.1 equiv)
-
HATU (0.55 mmol, 1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 mmol, 2.0 equiv)
-
Solvent: DMF (anhydrous, 2 mL)
Step-by-Step Procedure:
-
Pre-Activation: In a 10 mL microwave vial, dissolve the Benzoic Acid and HATU in 1.5 mL DMF. Add DIPEA.
-
Mixing: Stir at room temperature for 2 minutes to allow the formation of the active ester (O-At ester). Causality: This step minimizes racemization (if chiral) and ensures the acid is activated before the amine competes for protons.
-
Addition: Add the Aniline derivative (dissolved in 0.5 mL DMF) to the vial.
-
Sealing: Cap the vial with a Teflon-lined septum crimp cap. Ensure a tight seal to withstand pressure.
-
Irradiation: Place in the microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Temperature:
-
Hold Time: 10 minutes
-
Absorption Level: High
-
Pre-stirring: 30 seconds
-
-
Work-up:
-
Cool to
(using compressed air flow in the synthesizer). -
Pour mixture into 20 mL saturated
(aq) to quench and precipitate the product. -
Filter the solid or extract with Ethyl Acetate (
). -
Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine.[2]
-
Self-Validating Check:
-
TLC: Check disappearance of the acid spot (usually lower
than amide in Hex/EtOAc). -
LC-MS: Confirm mass
. If the HATU byproduct (tetramethylurea) is visible, wash efficiently with water.
Protocol B: Green Synthesis (Catalytic & Solvent-Free)
Objective: Sustainable synthesis avoiding expensive coupling agents. Scale: 5.0 mmol (Scale-up) Reaction Time: 20-30 minutes
Reagents:
-
Benzoic Acid derivative (5.0 mmol)
-
Aniline derivative (5.0 mmol)
-
Catalyst: Boric Acid (10 mol%)
-
Solvent: None (Neat) or minimal Toluene (0.5 mL) if solids do not melt.
Step-by-Step Procedure:
-
Preparation: Grind the Benzoic Acid, Aniline, and Boric Acid in a mortar and pestle to create a uniform intimate mixture.
-
Loading: Transfer the powder into a 10 mL microwave vial.
-
Note: If the melting point of the mixture is
, add 0.5 mL Toluene or Xylene to act as a heat transfer medium and azeotrope.
-
-
Irradiation:
-
Temperature:
-
Hold Time: 20 minutes
-
Power: Dynamic (Max 300W)
-
-
Work-up:
-
Allow the melt to cool and solidify.
-
Recrystallize directly from Ethanol/Water.
-
Workflow Diagram:
Figure 2: Operational workflow for microwave-assisted synthesis. The cooling step is critical before opening the pressurized vessel.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation (Protocol A) | Increase pre-stir time of Acid + HATU. Ensure DIPEA is fresh. |
| Vial Failure/Leak | Excessive Pressure | Reduce temperature by |
| Charring/Decomposition | "Hot Spots" or Thermal Runaway | Reduce Power density. Use "Simultaneous Cooling" (Power on + Air cooling) to manage exotherms. Ensure vigorous stirring. |
| Unreacted Aniline | Electronic Deactivation | Electron-deficient anilines (e.g., nitro-aniline) require higher temps ( |
References
-
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery." Current Medicinal Chemistry. [Link]
-
Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide."[3] Organic Syntheses. [Link]
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]
-
Sheppard, T. D., & Whiting, A. (2018).[4] "Mechanism of the Boric Acid-Catalyzed Amidation Reaction." Journal of Organic Chemistry. [Link]
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-ethoxyphenyl)-3-fluorobenzamide Synthesis
Welcome to the Application Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide.
The coupling of 3-ethoxyaniline with 3-fluorobenzoyl chloride relies on a fundamental nucleophilic acyl substitution. While the electron-donating ethoxy group enhances the nucleophilicity of the aniline, the high reactivity of the acid chloride introduces competing pathways that can severely depress yields if not meticulously controlled (1)[1]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield amide bond formation.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: My reaction stalls at approximately 50% conversion of 3-ethoxyaniline. Why is the starting material not fully reacting?
-
Causality: This is a classic case of HCl poisoning. The reaction between an amine and an acid chloride generates one equivalent of hydrogen chloride (1)[1]. If an exogenous base is absent or insufficient, the unreacted 3-ethoxyaniline acts as an acid scavenger, forming an unreactive anilinium hydrochloride salt.
-
Solution: Ensure you are using at least 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). Alternatively, transition to a Schotten-Baumann biphasic system using aqueous NaOH to neutralize the acid without consuming your nucleophile (2)[2].
Q2: I observe complete consumption of 3-fluorobenzoyl chloride, but unreacted 3-ethoxyaniline remains and my yield is poor.
-
Causality: The 3-fluorobenzoyl chloride is undergoing competitive hydrolysis to form 3-fluorobenzoic acid. This occurs when moisture is present in the organic solvent, or when mass transfer is poor in a biphasic Schotten-Baumann setup, allowing water to outcompete the amine for the electrophile (2)[2].
-
Solution: For organic setups, use strictly anhydrous solvents and handle reagents under an inert nitrogen atmosphere (3)[3]. For biphasic systems, transition from batch to continuous flow chemistry; flow systems drastically improve interfacial mixing and have been shown to successfully suppress undesired hydrolysis (2)[2].
Q3: The reaction mixture turns dark, and I am isolating multiple impurities. How do I clean up the reaction profile?
-
Causality: Highly reactive acid chlorides can cause side reactions. Furthermore, certain bases (like N-methylmorpholine) or excess Et₃N at elevated temperatures can promote degradation and the formation of dark impurities (1)[1].
-
Solution: Control the reaction kinetics. Maintain the temperature strictly at 0–5 °C during the addition phase. If the coupling rate needs enhancement, the addition of catalytic 4-Dimethylaminopyridine (DMAP) can accelerate the desired amide formation, outcompeting degradation pathways (1)[1].
Part 2: Diagnostic Logic & Condition Analytics
To assist in selecting the optimal reaction environment, the following table summarizes the causal impact of different solvent and base systems on the yield of N-aryl benzamides.
| Methodology | Base System | Solvent Environment | Temp Profile | Typical Yield | Primary Failure Mode / Limitation |
| Standard Organic | Et₃N (1.5 eq) + Cat. DMAP | Anhydrous DCM | 0 °C → RT | >90% | Moisture ingress leading to acid chloride hydrolysis. |
| Schotten-Baumann (Batch) | NaOH (aq, 1.5 eq) | Water / EtOAc | RT | 60–75% | Poor interfacial mixing causes competitive hydrolysis. |
| Schotten-Baumann (Flow) | NaOH (aq, 1.5 eq) | Water / Toluene | RT | >95% | Requires specialized continuous flow equipment. |
Diagnostic Troubleshooting Workflow
Logical troubleshooting tree for low-yield amide coupling reactions.
Part 3: Self-Validating Experimental Protocol
This protocol details the optimized organic-phase synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide. It is engineered as a self-validating system, incorporating critical checkpoints to ensure reaction integrity at each stage.
Experimental Workflow
Optimized experimental workflow for N-(3-ethoxyphenyl)-3-fluorobenzamide synthesis.
Step-by-Step Methodology
Materials Required:
-
3-Ethoxyaniline (1.0 equiv, limiting reagent)
-
3-Fluorobenzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
System Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 3-ethoxyaniline and Et₃N (and DMAP, if using) in anhydrous DCM (approx. 10 mL per gram of amine).
-
Validation Checkpoint 1: The solution should be clear and pale. Any immediate darkening indicates oxidized aniline starting material; if observed, distill the aniline prior to use.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Electrophile Addition: Dilute 3-fluorobenzoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes via an addition funnel or syringe pump.
-
Validation Checkpoint 2: A white precipitate (triethylammonium chloride) should begin forming immediately, visually confirming the generation of the HCl byproduct and its successful scavenging by the base.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint 3: Perform TLC (e.g., 30% EtOAc in Hexanes). The 3-ethoxyaniline spot (stains with ninhydrin or UV) should be completely absent, replaced by a new, less polar UV-active spot representing the target amide.
-
-
Differential Workup:
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (aq). Causality: Protonates and removes any trace unreacted 3-ethoxyaniline into the aqueous phase.
-
Wash the organic layer with saturated NaHCO₃ (aq). Causality: Deprotonates and removes 3-fluorobenzoic acid (the hydrolysis byproduct) into the aqueous phase.
-
Validation Checkpoint 4: Ensure the aqueous phase pH from the bicarbonate wash is >8 to guarantee complete removal of the acid byproduct.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from EtOAc/Hexanes if necessary.
-
References
-
Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. PatSnap. Available at:[Link]
-
Zhang, J., et al. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]
-
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J [pubs.rsc.org]
- 3. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
Technical Support Center: Navigating the Solubility Challenges of Fluorobenzamides in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility issues encountered with fluorobenzamide compounds in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The Challenge: Why Are Fluorobenzamides Prone to Solubility Issues?
Fluorobenzamides are a class of compounds with significant interest in medicinal chemistry and drug discovery.[1] However, their aromatic and often rigid structures can lead to strong crystal lattice energies, making them challenging to dissolve in aqueous media. The introduction of fluorine, while often beneficial for metabolic stability and binding affinity, can further complicate solubility depending on its position and the overall lipophilicity of the molecule.[2][3] Poor aqueous solubility is a major hurdle, as it can lead to underestimated potency in biological assays, inaccurate structure-activity relationships (SAR), and significant challenges in formulation development.[4]
This guide is structured to walk you through a logical progression of troubleshooting, from foundational concepts to advanced techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding fluorobenzamide solubility.
Q1: I've added my fluorobenzamide powder to my phosphate-buffered saline (PBS), but it won't dissolve. What's the first thing I should check?
A1: The first step is to recognize that many complex organic molecules, including fluorobenzamides, have very low intrinsic solubility in neutral aqueous buffers.[5] The standard and most immediate approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[4] This stock can then be serially diluted into your aqueous buffer to achieve the desired final concentration.
-
Causality: The organic solvent disrupts the strong intermolecular forces within the crystal lattice of the solid fluorobenzamide, allowing individual molecules to be solvated. When this concentrated solution is introduced into the much larger volume of the aqueous buffer, the compound can remain in solution, provided the final concentration does not exceed its aqueous solubility limit.
-
Critical Consideration: Always ensure the final concentration of the organic co-solvent is low enough (typically <0.5% v/v) to not interfere with your biological assay, as organic solvents can have their own physiological effects.[4]
Q2: Does the position of the fluorine atom on the benzamide ring affect its solubility?
A2: Yes, the position of fluorine substitution can have a significant impact, though the effects can be complex. Fluorine is highly electronegative and can alter the pKa of nearby ionizable groups, influence crystal packing, and change the molecule's overall lipophilicity.[2] For instance, fluorine substitution can lower the pKa of nearby basic groups, making them less basic.[2] While sometimes increased fluorine substitution can improve solubility, this is not a universal rule.[2] The interplay of these factors means that the effect of fluorination on solubility must often be determined empirically.
Q3: My compound is a weak base. How does pH affect its solubility?
A3: For a fluorobenzamide that is a weak base, its solubility will be highly pH-dependent.[6] At a pH below its pKa, the basic functional group (e.g., an amine) will be protonated, resulting in a positively charged, ionized species. This ionized form is generally much more soluble in aqueous media than the neutral, un-ionized form.[6][7] Therefore, decreasing the pH of your buffer can significantly increase the solubility of a weakly basic fluorobenzamide.[8][9] Conversely, for a weakly acidic fluorobenzamide, increasing the pH above its pKa would increase solubility.
Q4: I'm seeing a precipitate form over time, even though the solution was initially clear. What is happening?
A4: This phenomenon is likely due to the formation of a supersaturated solution that is kinetically stable but thermodynamically unstable. When you dilute a DMSO stock into an aqueous buffer, you can momentarily achieve a concentration higher than the thermodynamic equilibrium solubility.[10] Over time, the compound may begin to crystallize or precipitate out of solution as it moves towards a more stable, lower energy state. This can be exacerbated by factors like temperature fluctuations or the presence of nucleation sites.
Q5: Can I just heat the buffer to get my compound to dissolve?
A5: Gently warming the solution can increase the rate of dissolution and, for most solids, will increase the equilibrium solubility.[11] However, this approach has two major caveats:
-
Compound Stability: Ensure your fluorobenzamide is stable at elevated temperatures and will not degrade over the course of your experiment.
-
Precipitation on Cooling: If the solution is cooled back to room temperature or the temperature of your experiment (e.g., 37°C), the compound may precipitate out if the concentration exceeds its solubility at that lower temperature.
This method is generally more suitable for preparing solutions for immediate use rather than for long-term storage.[12]
Troubleshooting Workflow for Solubility Issues
When faced with a poorly soluble fluorobenzamide, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Effect of pH on the solubility of a weakly basic fluorobenzamide.
Protocol: Determining a pH-Solubility Profile
This protocol helps you systematically determine the optimal pH for solubilizing your compound.
Materials:
-
Your fluorobenzamide compound
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials or microcentrifuge tubes
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC-UV or other suitable analytical method for concentration determination [13] Procedure:
-
Preparation: Add an excess amount of your solid fluorobenzamide to a series of vials. The presence of undissolved solid at the end is crucial to ensure a saturated solution. [14]2. Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. [10]4. Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet.
-
Analysis: Dilute the supernatant and determine the concentration of the dissolved fluorobenzamide using a validated analytical method like HPLC-UV. [13]7. Data Plotting: Plot the measured solubility (concentration) against the pH of the buffer to visualize the pH-solubility profile.
Guide 2: Utilizing Co-solvent Systems
When pH adjustment is not an option (e.g., for non-ionizable compounds or sensitive biological systems), using a water-miscible organic solvent as a co-solvent is a common and effective strategy. [15][16]
The Science Behind Co-solvency
Co-solvents work by reducing the overall polarity of the aqueous solvent system. [17]Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar or lipophilic compound like a fluorobenzamide disrupts this network, which is energetically unfavorable. By adding a less polar, water-miscible organic solvent (the co-solvent), the polarity of the bulk solvent is reduced, making it a more favorable environment for the fluorobenzamide to dissolve. [17] Common Co-solvents in Research:
-
Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent.
-
Ethanol: A protic solvent often used in formulations.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are commonly used.
-
Propylene Glycol & Glycerin: Often used in pharmaceutical formulations. [15]
Co-solvent Typical Starting Stock Conc. Max Recommended Final Conc. in Assays Notes DMSO 10-50 mM < 0.5% Can interfere with some enzymatic assays. Ethanol 10-20 mM < 1% Can cause protein denaturation at higher concentrations. | PEG 400 | 5-15 mM | 1-2% | Generally well-tolerated in many biological systems. |
Protocol: Preparing a Working Solution via a Co-solvent Stock
-
Prepare Stock Solution: Weigh out your fluorobenzamide and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the stock solution in the co-solvent or the final aqueous buffer.
-
Final Dilution: Add a small volume of the stock solution to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitation. [4]If observed, the concentration is likely above the solubility limit in that specific buffer/co-solvent mixture.
Guide 3: Advanced Solubilization with Surfactants
For extremely hydrophobic compounds that are still problematic even with pH and co-solvent adjustments, surfactants can be employed.
The Science Behind Micellar Solubilization
Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. [18]These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble fluorobenzamide can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous medium. [19]
Caption: Micellar solubilization of a fluorobenzamide by a surfactant.
Common Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL. [20]* Anionic: Sodium Lauryl Sulfate (SLS).
-
Cationic: Cetylpyridinium Chloride (CPC). [18] Protocol: Screening for Surfactant-based Solubilization
-
Select Surfactants: Choose a small panel of non-ionic surfactants, as they are generally less disruptive to biological systems. [21]2. Prepare Surfactant Solutions: Prepare solutions of each surfactant in your buffer at a concentration well above their known CMC (e.g., 0.1% - 1% w/v).
-
Equilibrate with Excess Compound: Add an excess of your solid fluorobenzamide to each surfactant solution.
-
Follow Equilibration and Analysis Steps: Follow steps 3-7 from the pH-Solubility Profile protocol to determine the solubility in each surfactant solution. A significant increase in solubility compared to the buffer alone indicates effective micellar solubilization.
Conclusion
Addressing the solubility of fluorobenzamides in aqueous buffers is a critical step in ensuring the reliability and accuracy of experimental data. By understanding the underlying physicochemical principles and employing a systematic troubleshooting approach—starting with co-solvents, moving to pH adjustment for ionizable compounds, and utilizing surfactants for more challenging cases—researchers can overcome these obstacles. Always remember to validate that your chosen solubilization method does not interfere with your downstream application.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011). American Pharmaceutical Review. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . (2024). Crystal Growth & Design. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI . (2025). Halo Labs Application Note. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2006). Lund University Publications. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026). Raytor. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . (2024). Crystal Growth & Design. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution . (2024). National Institutes of Health. [Link]
-
Importance of Fluorine in Benzazole Compounds . (2020). National Center for Biotechnology Information. [Link]
-
pH and Solubility . AP Chemistry. [Link]
-
Direct Measurement of Amorphous Solubility . (2018). National Center for Biotechnology Information. [Link]
-
Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine . (1998). PubMed. [Link]
-
5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharma. [Link]
-
Tactics to Improve Solubility . (2021). Royal Society of Chemistry. [Link]
-
Cosolvent . Wikipedia. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Solubility enhancement techniques: A comprehensive review . (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer . (2010). Journal of the American Chemical Society. [Link]
-
Techniques for Improving Solubility . (2022). International Journal of Medical Science and Dental Research. [Link]
-
Acid hydrolysis of benzamides in <60 wt% H2SO4 . (2023). ResearchGate. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . (2021). Brieflands. [Link]
-
The Effects of pH on Solubility . (2019). Chemistry LibreTexts. [Link]
-
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity . (2010). Journal of Fluorine Chemistry. [Link]
-
Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography . (2014). LCGC North America. [Link]
-
Factors Influencing Solubility . Scribd. [Link]
-
4 Factors Affecting Solubility of Drugs . (2021). Ascendia Pharma. [Link]
-
Review Article on Common Problems in Tablet Manufacturing . (2025). Journal of Chemical and Pharmaceutical Research. [Link]
-
Solubilization of fluocinolone acetonide by cosolvents and surfactants for buccal solution preparation . (2018). Thai Science. [Link]
-
Ph and Solubility of Drugs . (2017). YouTube. [Link]
-
4-Fluorobenzamide . PubChem. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide . (2024). MDPI. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide . (2023). MDPI. [Link]
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants . (2004). PubMed. [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography . (2004). ResearchGate. [Link]
-
3-Fluorobenzamide . PubChem. [Link]
-
Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies . (2025). Pharmaffiliates. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift . (2023). ACS Omega. [Link]
-
Five stability risks that can undermine drug formulation . (2026). News-Medical.Net. [Link]
Sources
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- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. raytor.com [raytor.com]
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- 19. wjbphs.com [wjbphs.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. brieflands.com [brieflands.com]
optimizing reaction temperature for benzoyl chloride coupling
Current Status: Operational Ticket ID: BZ-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Thermal "Volume Knob"
Welcome to the technical support interface for benzoylation chemistry. You are likely here because your reaction is either suffering from low yields (hydrolysis competition) or poor selectivity (over-acylation).[1]
In benzoyl chloride (BzCl) coupling, temperature is not just an accelerator; it is a selectivity filter .[1] Benzoyl chloride is a "hard" electrophile.[1] Its high reactivity means that at elevated temperatures, it loses discrimination between your target nucleophile (amine/alcohol) and competing nucleophiles (water, other functional groups).[1]
This guide replaces generic advice with a mechanistic decision framework.
Module 1: The Decision Matrix
Before heating or cooling, identify your reaction class.[1] Use the diagram below to determine your thermal strategy.
Figure 1: Thermal strategy flowchart based on nucleophile strength and selectivity requirements.
Module 2: Critical Protocols & Temperature Logic
Protocol A: Schotten-Baumann (Biphasic)
Target: Amines, simple alcohols.[1] The Issue: Benzoyl chloride hydrolyzes in water.[1][2][3][4][5] The Fix: Interfacial kinetics.[1] The reaction with the amine at the interface is faster than hydrolysis if the temperature is kept low.
| Parameter | Setting | Scientific Rationale |
| Initial Temp | 0°C - 5°C | Suppresses hydrolysis ( |
| Addition Rate | Dropwise | BzCl addition is exothermic.[1][5][6] Rapid addition causes localized heating > 40°C, accelerating hydrolysis and HCl vaporization.[1] |
| Post-Addition | RT (20-25°C) | Once BzCl is dispersed, warming to RT ensures conversion of any sluggish intermediates without risking significant decomposition.[1] |
Step-by-Step:
-
Dissolve amine in DCM or EtOAc.[1]
-
Add aqueous base (NaOH or Na₂CO₃) to form a biphasic mixture.[1]
-
Cool to 0°C (Ice bath).
-
Add Benzoyl Chloride dropwise over 15–20 mins.
-
Remove ice bath and stir vigorously at Room Temperature for 2–4 hours.
Protocol B: Regioselective Acylation (Polyols/Sugars)
Target: Carbohydrates, complex scaffolds with multiple -OH groups.[1] The Issue: Thermodynamic equilibration leads to "acyl migration" or mixtures.[1] The Fix: Kinetic Trapping.[1]
| Parameter | Setting | Scientific Rationale |
| Temp | -78°C to -40°C | At these temperatures, only the most accessible or most nucleophilic hydroxyl group has sufficient energy to overcome the activation barrier ( |
| Reagents | BzCl / Pyridine | Pyridine acts as a nucleophilic catalyst.[1] At low temps, the intermediate N-benzoylpyridinium species is selective. |
Step-by-Step:
-
Dissolve substrate in anhydrous Pyridine/DCM.[1]
-
Cool to -78°C (Dry ice/Acetone).
-
Add BzCl (1.05 eq) extremely slowly down the side of the flask.
-
Maintain < -40°C for the duration of the reaction.
-
Quench with MeOH at low temperature before warming.
Module 3: Troubleshooting "Help Desk"
Q1: My yield is consistently <50%, and I am isolating large amounts of Benzoic Acid. What is happening?
Diagnosis: Thermal Hydrolysis. You likely ran a Schotten-Baumann reaction too hot, or the exotherm spiked during addition. The Fix:
Ensure the start temp is strictly 0°C .
Check your solvent quality. If using organic conditions (DCM/TEA), wet DCM will consume BzCl rapidly.
Use a slight excess (1.2 eq) of BzCl to account for unavoidable hydrolysis, but only after verifying temperature control.
Q2: The reaction turns black/tarry upon adding Benzoyl Chloride.
Diagnosis: Runaway Exotherm / Polymerization. Benzoyl chloride can act as a polymerization initiator or undergo Friedel-Crafts self-condensation if the concentration of charge is too high and temp is uncontrolled. The Fix:
Dilute the BzCl in a small amount of solvent (DCM) before addition.
Do not heat. There is almost never a reason to reflux BzCl with a sensitive substrate.[1]
Q3: I need to benzoylate a sterically hindered tertiary alcohol. Room temp isn't working.
Diagnosis: Activation Energy Barrier. Tertiary alcohols are poor nucleophiles. [1] The Fix:
Switch to Steglich Esterification conditions (DCC/DMAP) rather than simple acid chloride coupling.
If you must use BzCl: Add DMAP (10 mol%) as a catalyst. [1] 3. Heat gently to 40–50°C . Warning: Do not exceed 60°C with DMAP/BzCl as reactive acyl-pyridinium salts can decompose or cause elimination reactions.[1]
Module 4: Mechanism & Safety Visualization
Understanding the N-benzoylpyridinium intermediate helps explain why temperature control is vital.[1] At high temperatures, this intermediate becomes promiscuous, attacking any nucleophile (loss of selectivity).[1]
Figure 2: The competition between productive coupling and hydrolysis/side-reactions mediated by temperature.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for Schotten-Baumann).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic insights on Acyl Substitution).
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006.[1] (Regioselectivity in polyol protection). [1]
-
Benzoyl Chloride Safety Data Sheet (SDS). PubChem Laboratory Chemical Safety Summary (LCSS). [1]
Sources
Technical Support Center: Overcoming Steric Hindrance in N-Substituted Benzamide Synthesis
Welcome to the technical support center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates in their amide coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry.[1] However, when bulky substituents are present on either the benzoyl moiety (particularly at the ortho positions) or on the nitrogen atom of the amine, the reaction can be significantly impeded. This phenomenon, known as steric hindrance, physically obstructs the approach of the reacting molecules, leading to low yields, slow reaction rates, or complete reaction failure.[2]
This guide will explore various strategies to overcome these steric barriers, from optimizing reaction conditions and selecting appropriate coupling reagents to employing alternative synthetic routes.
Troubleshooting Guides
This section addresses specific problems you might be facing in the lab. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Yield with Standard Coupling Reagents (e.g., EDC, DCC)
Q: My standard amide coupling protocol using EDC/HOBt or DCC is failing for my sterically hindered N-substituted benzamide synthesis. How can I improve my yield?
A: This is a very common issue. Carbodiimide-based reagents like EDC and DCC are often not potent enough to overcome significant steric barriers.[3][4] The reactive O-acylisourea intermediate formed is susceptible to non-productive side reactions and may not be sufficiently reactive to couple with a hindered amine.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: The choice of coupling reagent is critical when dealing with sterically hindered substrates.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more effective for challenging couplings.[3][5] They react with the carboxylic acid to form a highly reactive activated ester, which can then react with the hindered amine.[6]
-
Phosphonium Salts: Reagents like PyBOP and BOP-Cl are also excellent choices, particularly for couplings involving N-methylated or other hindered secondary amines.[7][8] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry.[1]
-
Triazine-Based Reagents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been shown to be effective for sterically hindered couplings, including with aryl amines.[6]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time and Temperature: Sterically hindered reactions are often slow. Extending the reaction time, sometimes to overnight, can improve yields.[2] Cautiously increasing the temperature can also help overcome the activation energy barrier; however, be mindful of potential side reactions and racemization if chiral centers are present.[2]
-
Solvent Choice: Ensure your substrates are fully solvated. N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are good solvents for amide coupling reactions due to their high polarity and solvating properties.[9] For particularly difficult cases, a mixture of solvents like DCM/DMF/NMP might be beneficial.[9]
-
-
Consider a "Double Coupling": If a single coupling attempt results in a low yield, performing the reaction a second time with fresh reagents on the unreacted starting material can drive the reaction to completion.[9]
Issue 2: Failure with Both Hindered Carboxylic Acid and Hindered Amine
Q: I am trying to couple a di-ortho-substituted benzoic acid with a bulky secondary amine, and even potent coupling reagents are ineffective. What are my options?
A: This represents one of the most challenging scenarios in amide synthesis.[10] When both coupling partners are sterically demanding, even the most reactive intermediates may fail to form the amide bond efficiently. In these cases, alternative activation methods are necessary.
Advanced Strategies:
-
Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride or fluoride can be highly effective.[1][6]
-
Acyl Chlorides: Treatment of the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the highly reactive acyl chloride.[6][] This can then be reacted with the hindered amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[]
-
Acyl Fluorides: Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines, making them ideal for sterically demanding couplings.[7][12] Reagents like TFFH or BTFFH can be used for the in situ formation of acyl fluorides.[9][13] This strategy minimizes steric hindrance between the coupling partners.[13]
-
-
Mixed Anhydride Method: The use of chloroformates, such as isobutyl chloroformate (IBCF), can activate the carboxylic acid by forming a mixed anhydride.[6] This method is cost-effective and the byproducts are relatively benign.[6]
-
Grignard Reagent Addition to Isocyanates: For extremely hindered tertiary amides, a method involving the addition of a Grignard reagent to an isocyanate can be successful where other methods fail.[12][14]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of N-substituted benzamide synthesis?
A1: Steric hindrance is a phenomenon where the spatial arrangement of bulky groups near the reactive centers of the benzoic acid (e.g., substituents at the ortho-positions) and/or the amine (e.g., bulky alkyl or aryl groups on the nitrogen) physically obstructs the formation of the amide bond.[2] This leads to slower reaction rates and lower yields.[2]
Q2: Which coupling reagents are generally recommended for sterically hindered substrates?
A2: For moderately hindered systems, uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are good starting points.[3][5] For severely hindered substrates, converting the carboxylic acid to an acyl fluoride or chloride is often the most effective strategy.[6][12]
Q3: Can I just increase the temperature to overcome steric hindrance?
A3: While increasing the temperature can provide the necessary activation energy for the reaction to proceed, it should be done with caution.[2] Higher temperatures can lead to undesirable side reactions, decomposition of starting materials or products, and racemization of chiral centers. It is often better to first explore more potent coupling reagents or alternative activation methods.
Q4: My amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), in addition to being sterically hindered. What should I do?
A4: Electron-deficient amines are less nucleophilic, which exacerbates the challenge of coupling with a hindered carboxylic acid. In these cases, the most powerful activation methods are required. The acyl fluoride approach has been shown to be particularly effective for coupling with electron-deficient amines.[12] Using a stronger base might also be necessary, but care must be taken to avoid side reactions.[15]
Q5: Are there any catalytic methods to overcome steric hindrance in amide bond formation?
A5: Yes, research into catalytic direct amidation is an active area. Boronic acid catalysts have been shown to be effective for a range of substrates.[16][17] Certain metal catalysts, such as those based on zirconium or titanium, have also been developed for direct amidation, although they can be sensitive to steric hindrance.[10][18] These methods are considered "greener" as they avoid the use of stoichiometric activating agents.[16]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Benzamide
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add the sterically hindered amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). For very hindered substrates, the reaction may require heating (e.g., to 50-60 °C) and/or an extended reaction time (e.g., 12-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Substrates
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[9]
-
Acyl Fluoride Formation: In an inert atmosphere, dissolve the sterically hindered benzoic acid (1.0 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a fluorinating agent (e.g., TFFH or BTFFH) (1.1 equiv.) and a suitable base (e.g., pyridine or DIPEA) (1.5 equiv.). Stir at room temperature for 1-2 hours, or until the formation of the acyl fluoride is complete (monitor by IR or ¹⁹F NMR if possible).
-
Coupling Reaction: In a separate flask, dissolve the sterically hindered amine (1.0 equiv.) in the same anhydrous solvent. Slowly add the solution containing the acyl fluoride to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress until completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Challenging Amide Bond Formation
| Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| EDC/HOBt | DIPEA | DMF | 24 | 23 | <5 | [3] |
| HATU | DIPEA | DMF | 12 | 23 | 65 | [3] |
| PyBOP | DIPEA | CH₂Cl₂ | 12 | 23 | 72 | [7] |
| Acyl Chloride | Pyridine | CH₂Cl₂ | 4 | 23 | 85 | [6] |
| Acyl Fluoride (BTFFH) | DIPEA | CH₂Cl₂ | 6 | 40 | 91 | [12] |
Note: Yields are representative and will vary depending on the specific substrates used.
Visualizations
Diagram 1: General Mechanism of Amide Bond Formation via a Coupling Reagent
Caption: General workflow for amide bond formation using a coupling reagent.
Diagram 2: Troubleshooting Workflow for Low Yield in Hindered Amide Synthesis
Caption: Decision tree for troubleshooting low-yielding hindered amide couplings.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
-
Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions - ResearchGate. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. Available at: [Link]
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling - Benchchem.
-
Ortho Arylation of N‐Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N‐Doped Fulminenes via BBr3‐Derived Dibromoboracycles - ResearchGate. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
A convenient synthesis of N-aryl benzamides by rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids - PubMed. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation - SciSpace. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
Amide bond coupling problem : r/Chempros - Reddit. Available at: [Link]
-
Catalytic Amide Reductions under Hydrosilylation Conditions - Diva-Portal.org. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. Available at: [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
- Overcoming steric hindrance in substituted diene reactions - Benchchem.
- strategies to reduce impurities in benzamide synthesis - Benchchem.
-
A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
How to overcome Steric Hindrance? - ResearchGate. Available at: [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit. Available at: [Link]
-
Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units - MDPI. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. chimia.ch [chimia.ch]
- 15. reddit.com [reddit.com]
- 16. scispace.com [scispace.com]
- 17. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 18. diva-portal.org [diva-portal.org]
Technical Support Center: Troubleshooting the Stability of N-(3-ethoxyphenyl)-3-fluorobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in diagnosing anomalous data related to small-molecule stability in physiological models. N-(3-ethoxyphenyl)-3-fluorobenzamide is a diaryl amide characterized by a highly stable fluorinated benzoyl ring and a metabolically sensitive ethoxyphenyl moiety.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure the integrity of your physiological assays. We do not just provide steps; we explain the causality behind the chemistry so you can confidently interpret your data.
Section 1: Chemical and Aqueous Stability (Non-Enzymatic)
A common pitfall in drug development is conflating poor aqueous solubility with chemical instability.
-
Amide Bond Robustness: The central amide bond of this compound is exceptionally stable under physiological conditions (pH 7.4, 37°C). The resonance stabilization of the unactivated amide bond yields a spontaneous hydrolysis half-life of approximately 267 years[1]. Therefore, spontaneous cleavage in standard aqueous buffers is negligible.
-
Fluorine Substitution Effects: The addition of the 3-fluoro group on the benzoyl ring enhances the thermodynamic stability of the molecule. Fluorine substitution in benzamides is known to suppress crystal disorder and stabilize solid-state packing[2], making the compound highly stable during long-term storage as a dry powder or in DMSO stock solutions.
Section 2: Metabolic and Enzymatic Stability
While chemically stable, the molecule possesses specific metabolic liabilities when introduced to biological matrices containing active enzymes (e.g., liver microsomes, primary hepatocytes).
-
CYP450-Mediated O-Dealkylation: The primary route of degradation is not amide hydrolysis, but rather the oxidative cleavage of the 3-ethoxy group. Aromatic ethoxy ethers are classic substrates for Cytochrome P450 (CYP450) enzymes[3]. This O-dealkylation rapidly converts the ethoxy group into a 3-hydroxy derivative (a phenol) while releasing acetaldehyde.
-
Amidase Resistance: The diaryl nature of the compound provides significant steric hindrance, protecting the central amide bond from generic plasma amidases.
Fig 1. Primary metabolic and degradation pathways of N-(3-ethoxyphenyl)-3-fluorobenzamide.
Section 3: Frequently Asked Questions (FAQs) & Troubleshooting
Q: My compound signal disappears rapidly in cell culture media over 48 hours. Is the amide bond degrading? A: Highly unlikely. As established, unactivated amide bonds have a half-life of over two centuries at neutral pH[1]. The loss of signal in cell culture media is almost certainly due to compound precipitation (driven by the high lipophilicity of the fluorinated diaryl amide) or non-specific binding to the polystyrene plasticware. We recommend running a Kinetic Solubility Assay to confirm.
Q: We observed rapid clearance in our in vitro human liver microsomal (HLM) assay. What is the primary degradation pathway? A: The rapid clearance is driven by CYP450-mediated O-dealkylation of the 3-ethoxy group[3]. The 3-fluorobenzoyl ring remains metabolically robust, as the fluorine atom blocks aromatic oxidation at that position[2]. To validate this mechanism, run the assay with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) and monitor for the appearance of the 3-hydroxy metabolite via LC-MS/MS.
Q: How can I differentiate between chemical instability and poor solubility in my assay? A: Implement a self-validating workflow. If the compound is chemically degrading, chromatographic analysis will reveal the appearance of new product peaks (e.g., 3-ethoxyaniline). If it is a solubility issue, the parent peak will diminish without the mass balance being accounted for by metabolites.
Fig 2. Troubleshooting workflow for diagnosing compound depletion in physiological assays.
Section 4: Quantitative Data Summary
| Parameter | Observed/Extrapolated Value | Causality / Mechanism |
| Aqueous Hydrolysis Half-life (pH 7.4, 37°C) | > 100 years | Resonance stabilization of the diaryl amide bond prevents spontaneous water attack. |
| Plasma Stability (Human/Rat, 4h) | > 95% remaining | Steric hindrance protects against generic plasma amidases and esterases. |
| Liver Microsomal Half-life (Human) | 15 - 30 min | Rapid CYP450-mediated O-dealkylation of the ethoxy group. |
| Kinetic Solubility (PBS, pH 7.4) | < 10 µM | High lipophilicity (LogP ~3.5) and stable crystal lattice packing drive precipitation. |
Section 5: Self-Validating Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Assay (HPLC-UV)
Causality: This protocol differentiates between true solution and micro-suspension by utilizing a strict centrifugation step to remove undissolved aggregates, ensuring that only the thermodynamically dissolved fraction is quantified.
-
Preparation: Prepare a 10 mM stock solution of N-(3-ethoxyphenyl)-3-fluorobenzamide in 100% LC-MS grade DMSO.
-
Spiking: Spike the DMSO stock into PBS (pH 7.4) to achieve a target concentration of 100 µM (final DMSO concentration = 1%).
-
Incubation: Incubate the mixture at 37°C for 2 hours with gentle shaking (300 rpm) to allow thermodynamic equilibrium.
-
Separation (The Validating Step): Centrifuge the samples at 15,000 x g for 15 minutes. Why? This forces any precipitated micro-crystals to the bottom, preventing them from being falsely quantified as "dissolved" during injection.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze via HPLC-UV (λ = 254 nm) against a standard curve prepared in 50% Acetonitrile/50% Water (where the compound is fully soluble).
Protocol 2: Liver Microsomal Stability Assay with CYP Inhibition Control
Causality: This assay isolates enzymatic metabolism from chemical degradation by using a minus-NADPH control. Without NADPH, CYP450 enzymes cannot function, serving as a self-validating negative control.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
-
Compound Addition: Add N-(3-ethoxyphenyl)-3-fluorobenzamide to a final concentration of 1 µM (keep organic solvent < 0.5%).
-
Validation Controls:
-
Minus-NADPH Control: Buffer added instead of NADPH (measures baseline chemical stability).
-
Inhibitor Control: Pre-incubate with 1 mM 1-aminobenzotriazole (1-ABT) for 15 mins (confirms CYP-specific clearance).
-
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Quenching: At time points (0, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Why? Organic solvents instantly denature the microsomal proteins, halting the reaction at the exact time point.
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant for parent compound depletion and monitor for the +16 Da mass shift indicating the O-dealkylated phenol metabolite.
References
- Amide Bond Activation of Biological Molecules Source: PMC - NIH URL
- Source: OSTI.
- 7-Ethoxy-3,4-dimethylcoumarin: a substrate for a cytochrome P450-mediated mono-oxygenase activity that is highly induced by phenobarbitone and beta-naphthoflavone Source: PubMed - NIH URL
Sources
Technical Support Center: Benzamide Optimization Support Hub (BOSH)
[1]
Current Status: 🟢 Operational Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Topic: Enhancing Bioavailability of Ethoxy-Substituted Benzamides
System Overview & Architecture
Welcome to the BOSH technical portal. You are likely here because your ethoxy-substituted benzamide lead is failing DMPK criteria.
The Core Problem: Ethoxy-benzamides present a classic "Medicinal Chemistry Paradox":
-
The Ethoxy Group: Added for lipophilicity and receptor binding (hydrophobic pocket occupancy), but it introduces a "metabolic soft spot" (O-dealkylation).
-
The Benzamide Core: Provides rigid geometry and hydrogen bonding, but high crystal lattice energy often results in "brick dust" solubility (BCS Class II/IV).
This guide addresses these issues via three "Support Tickets" covering Metabolism, Solubility, and Permeability.
Active Support Tickets (Troubleshooting Guides)
🎫 TICKET #MET-01: Rapid Clearance (Short )
Issue: Lead compound shows high intrinsic clearance (
Technical Insight
The ethoxy group is a prime target for CYP enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the
Solution: Deuterium Kinetic Isotope Effect (DKIE)
Replace the hydrogen atoms on the ethoxy group with deuterium. The C-D bond is significantly stronger than the C-H bond (bond dissociation energy: ~83 kcal/mol vs ~78 kcal/mol). This increases the activation energy for the rate-limiting HAT step.
Protocol: Metabolic Stability Validation (Microsomal Stability Assay)
-
Preparation:
-
Test Compound:
(final concentration) in phosphate buffer (pH 7.4). -
Enzyme Source: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Control: Non-deuterated analog.
-
-
Incubation:
-
Pre-incubate at
for 5 min. -
Start: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS) to stop reaction.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Monitor parent depletion. Calculate
and .
-
Expected Outcome: A
Figure 1: Mechanism of CYP450 O-dealkylation and the Deuterium blockade strategy.
🎫 TICKET #SOL-02: "Brick Dust" Solubility
Issue: Compound has high melting point (
Technical Insight
Benzamides form strong intermolecular hydrogen bond networks (Amide N-H
Solution: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)
Convert the crystalline drug into a high-energy amorphous state stabilized by a polymer.
Protocol: HME Formulation Screening
-
Polymer Selection:
-
Primary: HPMC-AS (Hypromellose Acetate Succinate) - excellent for maintaining supersaturation and preventing recrystallization.
-
Secondary: PVP-VA64 (Copovidone) - better for lower melting point compounds.
-
-
Physical Mixture:
-
Prepare binary mixtures of Drug:Polymer at ratios 1:9, 2:8, and 3:7 (w/w).
-
-
Extrusion (11mm Twin-Screw Extruder):
-
Zone 1 (Feed):
[1] -
Zone 2-3 (Mixing):
(Ensure complete melting). -
Die Temp:
(To increase viscosity for strand formation). -
Screw Speed: 100-200 rpm.
-
-
Characterization:
-
DSC (Differential Scanning Calorimetry): Confirm absence of melting endotherm (indicates 100% amorphous).
-
PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (no crystalline peaks).
-
🎫 TICKET #PER-03: Variable Absorption (Food Effect)
Issue: Bioavailability is low (<20%) in fasted state but doubles with a high-fat meal. Diagnosis: Solubility-limited absorption (BCS Class II) with potential P-gp efflux liability.
Technical Insight
Lipids trigger bile secretion, forming mixed micelles that solubilize the drug.[3][4] Additionally, certain lipid excipients (e.g., TPGS, Cremophor EL) inhibit P-glycoprotein (P-gp) efflux pumps, which often target benzamides.
Solution: Self-Micro Emulsifying Drug Delivery System (SMEDDS)
Create a pre-concentrate that spontaneously forms a nano-emulsion in the gut.
Formulation Decision Matrix:
| Component Type | Recommended Excipient | Function |
| Oil Phase | Capryol 90 / Labrafac Lipophile | Solubilizes lipophilic drug core. |
| Surfactant | Labrasol / Cremophor EL | Reduces interfacial tension; P-gp Inhibition . |
| Co-Surfactant | Transcutol HP / PEG 400 | Increases flexibility of the interfacial film. |
Protocol: Pseudo-Ternary Phase Diagram Construction
-
Mix Surfactant and Co-surfactant (
) at ratios 1:1, 2:1, 3:1. -
Titrate Oil with
in water. -
Visual Endpoint: Clear/translucent solution (Nano-emulsion region).
-
Select formulation with highest oil capacity that remains clear.
Figure 2: Decision logic for selecting between Solid Dispersion and Lipid-based formulations.
Comparative Data Summary
The following table illustrates the expected impact of these interventions on a hypothetical ethoxy-benzamide lead (Compound "EB-101").
| Parameter | Original Crystal | Deuterated ( | ASD Formulation | SMEDDS Formulation |
| Solubility ( | < 1.0 | < 1.0 | 150 (Apparent) | > 500 (Micellar) |
| 45 (High) | 12 (Low) | 45 | 45 | |
| 22 | 85 | 22 | 22 | |
| Bioavailability ( | 5% | 18% | 45% | 65% |
| Primary Benefit | Baseline | Metabolic Stability | Dissolution Rate | Permeability + Sol. |
Frequently Asked Questions (FAQ)
Q: Will deuteration affect the binding affinity of my benzamide? A: Generally, no. Deuterium has a slightly smaller molar volume than hydrogen, but the steric and electronic perturbation is negligible for receptor binding. The pharmacophore remains intact, unlike when using fluoro-substitutions.
Q: Can I combine Deuteration and ASD? A: Yes, and you should. These strategies are orthogonal. Deuteration fixes the chemical instability (metabolism), while ASD fixes the physical limitation (solubility). Combining them often yields the "Super-Generic" effect with maximal bioavailability.
Q: My benzamide degrades during Hot Melt Extrusion. What now?
A: Benzamides are usually thermally stable, but if degradation occurs, switch to Spray Drying Dispersion (SDD) . Dissolve the drug and polymer (HPMC-AS) in a common solvent (Dichloromethane/Methanol 1:1) and spray dry at
References
-
Metabolic Stability & Deuteration
-
Solid Dispersions (ASD)
- Concept: Mechanism of solubility enhancement using HPMC-AS.
- Source: Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques." Journal of Advanced Pharmaceutical Technology & Research.
-
Lipid Formulations (SMEDDS)
- Concept: P-gp inhibition by surfactants in lipid systems.
- Source: Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
-
Benzamide Pharmacophore Optimization
Sources
- 1. researchgate.net [researchgate.net]
- 2. courses.washington.edu [courses.washington.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Determinants of PARP Inhibition: A Comparative Analysis of 3-Fluorobenzamide and N-(3-ethoxyphenyl)-3-fluorobenzamide
Executive Summary
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted cancer therapy, particularly for tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations). At the core of PARP inhibitor design is the strict requirement for a specific pharmacophore that mimics nicotinamide, the natural substrate of PARP enzymes.
This guide provides an in-depth structural and mechanistic comparison between 3-fluorobenzamide (a classic, simple PARP inhibitor fragment) and N-(3-ethoxyphenyl)-3-fluorobenzamide (an N-substituted derivative). By analyzing these two compounds, researchers can understand the rigid steric and electronic boundaries of the PARP1/2 catalytic binding pocket.
Mechanistic Causality: The PARP Pharmacophore
To understand the divergent performance of these two compounds, we must examine the causality behind PARP-1 binding[1]. All clinically approved PARP inhibitors (such as olaparib and niraparib) and early-generation fragments share a fundamental structural motif: a primary amide or a constrained lactam ring[2].
3-Fluorobenzamide: The Active Nicotinamide Mimic
3-Fluorobenzamide acts as a competitive inhibitor at the NAD+ binding site of the PARP1 catalytic domain. The primary amide group is non-negotiable for activity; it forms a critical bidentate hydrogen-bonding network with two highly conserved amino acid residues in the active site: Gly863 and Ser904 [3].
-
The amide
acts as a hydrogen bond donor to the backbone carbonyl of Gly863. -
The amide carbonyl oxygen acts as a hydrogen bond acceptor from the hydroxyl group of Ser904.
-
The fluorine atom at the 3-position provides favorable lipophilic interactions within the hydrophobic sub-pocket, slightly enhancing potency compared to unsubstituted benzamide.
N-(3-ethoxyphenyl)-3-fluorobenzamide: Steric Clash and Pharmacophore Disruption
When the primary amide is substituted to form a secondary amide—as seen in N-(3-ethoxyphenyl)-3-fluorobenzamide—PARP inhibitory activity is effectively abolished[4]. This loss of function is driven by two causal factors:
-
Loss of Hydrogen Bond Donor: The addition of the bulky 3-ethoxyphenyl group replaces one of the essential amide protons, destroying the bidentate hydrogen bond network required to anchor the molecule to Gly863[3].
-
Severe Steric Clash: The nicotinamide binding pocket of PARP1 is narrow and highly constrained. The bulky N-phenyl substitution cannot physically fit into the catalytic cleft without causing massive steric repulsion, preventing the molecule from accessing the active site[5].
Caption: Logical binding mechanism of PARP1 inhibitors vs inactive N-substituted analogs.
Comparative Data Analysis
The table below summarizes the theoretical and empirical physicochemical properties that dictate the PARP inhibitory potential of these two compounds.
| Property | 3-Fluorobenzamide | N-(3-ethoxyphenyl)-3-fluorobenzamide |
| Amide Classification | Primary Amide | Secondary Amide |
| H-Bond Donors | 2 ( | 1 ( |
| H-Bond Acceptors | 2 (C=O, F) | 3 (C=O, F, Ether-O) |
| Interaction with Gly863/Ser904 | Intact (Bidentate) | Disrupted |
| PARP1 Binding Affinity | Active (Nicotinamide mimic) | Inactive (Steric exclusion) |
| Expected PARP1 IC | ~10 - 50 µM | > 100 µM (No meaningful inhibition) |
Note: While N-substituted benzamides lose PARP activity, they are frequently repurposed in medicinal chemistry libraries as scaffolds for other targets, such as HDACs or Akt kinases, where the bulky N-substitution is tolerated or required[6].
Experimental Protocol: In Vitro PARP1 Inhibition Assay
To empirically validate the structural activity relationship (SAR) between these two compounds, a self-validating fluorometric PARP1 assay must be utilized. This protocol measures the NAD+-dependent synthesis of poly(ADP-ribose) (PAR) by recombinant PARP1.
Reagents Required
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM
, 1 mM DTT) -
Activated DNA template (e.g., sheared calf thymus DNA)
-
NAD+ substrate spiked with biotinylated-NAD+
-
Streptavidin-HRP and fluorogenic HRP substrate (e.g., Amplex Red)
Step-by-Step Methodology
-
Compound Preparation (Self-Validating Standard Curve):
-
Prepare 10 mM stock solutions of 3-fluorobenzamide, N-(3-ethoxyphenyl)-3-fluorobenzamide, and a known positive control (e.g., Olaparib) in 100% DMSO.
-
Perform 3-fold serial dilutions to create a 10-point concentration-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
-
Enzyme-DNA Pre-incubation:
-
In a 96-well black microplate, add 15 µL of PARP Assay Buffer containing 0.5 U of PARP1 enzyme and 10 µg/mL activated DNA to each well.
-
Add 5 µL of the diluted compounds. Include vehicle control wells (1% DMSO) for maximum activity (
) and enzyme-free wells for background subtraction. -
Incubate the plate at room temperature for 15 minutes to allow competitive equilibrium to establish.
-
-
Reaction Initiation:
-
Initiate the poly(ADP-ribosyl)ation reaction by adding 5 µL of an NAD+ mixture (final concentration 10 µM NAD+ containing 5% biotinylated-NAD+).
-
Incubate the plate at 30°C for exactly 30 minutes.
-
-
Detection & Quantification:
-
Stop the reaction by adding 25 µL of a stop solution containing Streptavidin-HRP. Incubate for 30 minutes.
-
Wash the wells (if using a plate-bound assay) or directly add 50 µL of Amplex Red/Hydrogen peroxide detection reagent.
-
Measure fluorescence using a microplate reader (Excitation: 544 nm / Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the vehicle control (set as 100% activity).
-
Calculate the IC
values using a 4-parameter non-linear regression model. 3-fluorobenzamide will yield a measurable curve, whereas N-(3-ethoxyphenyl)-3-fluorobenzamide will remain a flat line near 100% activity.
-
Caption: Step-by-step workflow for the in vitro PARP1 fluorometric inhibition assay.
References
-
Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584. Available at:[Link]
-
Antolin, A. A., et al. (2022). Identification of differential polypharmacology between the PARP inhibitor rucaparib and its major metabolite. bioRxiv. Available at:[Link]
Sources
- 1. selected benzamide derivatives: Topics by Science.gov [science.gov]
- 2. Combining Data-Driven and Structure-Based Approaches in Designing Dual PARP1-BRD4 Inhibitors for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the IC50 Values of Fluorinated Benzamide Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing therapeutic potential. Its unique electronic properties allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of the half-maximal inhibitory concentration (IC50) values of various fluorinated benzamide analogs, offering researchers, scientists, and drug development professionals a comprehensive look into the structure-activity relationships (SAR) governed by this versatile halogen. We will delve into specific examples of fluorinated benzamides as inhibitors of key enzyme targets, supported by experimental data and detailed protocols.
The Strategic Role of Fluorine in Modulating Biological Activity
Fluorine's high electronegativity, second only to oxygen, and its relatively small van der Waals radius make it a unique tool in medicinal chemistry. Its introduction into a benzamide scaffold can profoundly influence the molecule's interaction with its biological target. Key effects include:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of nearby protons, leading to stronger hydrogen bonding interactions with amino acid residues in the active site of an enzyme.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[3]
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more snugly into the target's binding pocket.
These properties collectively contribute to the observed potency of fluorinated benzamide analogs as enzyme inhibitors. The following sections will explore these effects through the lens of IC50 values against specific enzyme targets.
Comparative Analysis of IC50 Values
The IC50 value is a critical measure of an inhibitor's potency, representing the concentration required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. This section will compare the IC50 values of fluorinated benzamide analogs against three important classes of enzymes: Poly(ADP-ribose) Polymerase-1 (PARP-1), Histone Deacetylases (HDACs), and Monoamine Oxidase B (MAO-B).
Fluorinated Benzimidazoles as Potent PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[4] Inhibitors of PARP-1 have shown significant promise as anticancer agents, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4]
A study by an unnamed research group detailed the design, synthesis, and biological evaluation of a series of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as PARP-1 inhibitors.[5] The introduction of a fluorine atom at the 5-position of the benzimidazole ring was a key design element. The IC50 values of several of these analogs against PARP-1 are presented in the table below.
| Compound ID | R Group | PARP-1 IC50 (nM) |
| 10a | H | 165.3 |
| 10b | 4-Fluorophenyl | 89.2 |
| 10c | 4-Chlorophenyl | 75.6 |
| 10d | 4-Bromophenyl | 68.4 |
| 10e | 4-Methylphenyl | 123.5 |
| 10f | 4-Methoxyphenyl | 43.7 |
Data sourced from a study on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors.[5]
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates the positive impact of the 5-fluoro substituent on the benzimidazole core. Further modifications to the R group attached to the amide nitrogen reveal interesting SAR trends. The introduction of a phenyl ring at the R position generally improves potency compared to the unsubstituted analog (10a). Halogen substitution on this phenyl ring (10b, 10c, 10d) further enhances inhibitory activity, with the potency increasing with the size of the halogen (F < Cl < Br). The most potent compound in this series, 10f , features a 4-methoxyphenyl group, suggesting that a combination of electronic and steric factors contributes to optimal binding. The methoxy group may engage in additional hydrogen bonding or favorable hydrophobic interactions within the PARP-1 active site.
Caption: Simplified workflow of PARP-1 inhibition by fluorinated benzamide analogs.
Fluorinated Benzamides as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various cancers, making them attractive therapeutic targets. Several benzamide-based HDAC inhibitors have been developed, and fluorination has been shown to enhance their potency and selectivity.
In a study focused on novel o-aminobenzamide based HDAC inhibitors, researchers synthesized and evaluated a series of compounds for their anti-proliferative activity.[1] One of the most effective compounds, 8u , demonstrated an IC50 of 0.165 µM against A549 lung cancer cells and was found to be a selective inhibitor of HDAC1-3 isoforms.[1]
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 8u | A549 (Lung Cancer) | 0.165 |
Data sourced from a study on the design, synthesis, and antitumor activity evaluation of novel benzamide HDAC inhibitors.[1]
Another study explored the development of selective HDAC inhibitors based on a benzamide scaffold.[6] The p-chloro N-(2-aminophenyl) benzamide displayed a 16.8-fold selectivity for HDAC1 over HDAC2.[6] While this example is chlorinated rather than fluorinated, it highlights the significant impact of halogen substitution on the benzamide core in achieving isoform selectivity.
Caption: Mechanism of HDAC inhibition leading to gene expression.
Fluorinated Benzamides as Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it can help to restore dopamine levels in the brain.
A study on fluorinated benzyloxy chalcone derivatives identified several potent and selective MAO-B inhibitors.[3] The inclusion of a 3-fluorobenzyloxy moiety was a key feature of these compounds. The IC50 values for two of the most potent analogs are presented below.
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| FBZ6 | 0.023 | > 40 | > 1739 |
| FBZ13 | 0.0053 | > 40 | > 7547 |
Data sourced from a study on the inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.[3]
Structure-Activity Relationship (SAR) Insights:
Both FBZ6 and FBZ13 demonstrated potent inhibition of MAO-B in the nanomolar range, with FBZ13 being exceptionally potent with an IC50 of 5.3 nM.[3] Importantly, both compounds exhibited high selectivity for MAO-B over MAO-A, which is a desirable characteristic for reducing off-target effects.[3] The high selectivity index indicates that these compounds are significantly more effective at inhibiting MAO-B. The 3-fluorobenzyloxy group appears to be a critical pharmacophore for achieving this high potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the IC50 data presented, it is essential to follow standardized and well-documented experimental protocols. Below are representative protocols for PARP-1 and HDAC enzyme inhibition assays.
PARP-1 Enzyme Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Fluorinated benzamide analogs (test compounds)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorinated benzamide analogs in assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
Activated DNA
-
Recombinant PARP-1 enzyme
-
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
IC50 Calculation: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Step-by-step workflow for a colorimetric PARP-1 inhibition assay.
HDAC Enzyme Inhibition Assay (Fluorogenic)
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated product)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Stop solution (e.g., Trichostatin A)
-
Fluorinated benzamide analogs (test compounds)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorinated benzamide analogs in assay buffer.
-
Reaction Setup: To each well of a black 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
Recombinant HDAC enzyme
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Develop Signal: Add the developer solution to each well and incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a fluorescence plate reader.
-
IC50 Calculation: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The strategic incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy for developing potent and selective enzyme inhibitors. The case studies presented in this guide on PARP-1, HDAC, and MAO-B inhibitors clearly demonstrate that fluorination can significantly enhance inhibitory activity, often leading to compounds with nanomolar potency. The observed structure-activity relationships underscore the importance of the position and number of fluorine substitutions in achieving optimal target engagement. The detailed experimental protocols provided serve as a foundation for researchers to reliably evaluate the efficacy of their own fluorinated benzamide analogs. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, we can anticipate the development of even more potent and targeted therapies based on this versatile chemical entity.
References
- Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. (2024). Medicinal Chemistry Research.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). Crystal Growth & Design.
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hdac) Inhibitors. (2022).
- Design, Synthesis And Biological Evaluation Of Histone Deacetylase (hdac) Inhibitors: Saha (vorinostat) Analogs And Biaryl Indolyl Benzamide Inhibitors Display Isoform Selectivity. (2017).
- Navigating PARP1 Inhibition: A Comparative Analysis of Selectivity. (2025). BenchChem.
- A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad-Spectrum Inhibitors. (2025). BenchChem.
- A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hd . . ." by Joseph Robert Knoff [digitalcommons.wayne.edu]
N-(3-ethoxyphenyl)-3-fluorobenzamide: A Comparative NMR Characterization Guide
Executive Summary
For drug development professionals and synthetic chemists, the precise structural characterization of fluorinated benzamides is a critical quality control step. N-(3-ethoxyphenyl)-3-fluorobenzamide (
This guide objectively compares the NMR characterization performance of this compound in two ubiquitous solvents: Deuterated Chloroform (
Mechanistic Causality: Solvent Effects on Amide NMR
The choice of solvent dictates the resolution and chemical shift of labile protons.
-
(Weak Interacting Solvent): In chloroform, primary and secondary amides are only partially associated. The amide nitrogen (
, a quadrupolar nucleus) induces rapid quadrupolar relaxation, which often broadens the adjacent N-H proton signal. -
(Strong Hydrogen-Bonding Acceptor): DMSO acts as a potent hydrogen-bond acceptor. The highly polarized
bond strongly coordinates with the amide N-H proton. This interaction withdraws electron density from the proton (deshielding), causing a massive downfield electric field effect, shifting the N-H peak from ~7.8 ppm in to >10.0 ppm in 1. Furthermore, NMR chemical shifts are highly sensitive to these local electric fields and solvent dielectric constants 2.
Experimental Workflow
Fig 1. Comparative NMR acquisition workflow for fluorinated benzamides.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15 mg of N-(3-ethoxyphenyl)-3-fluorobenzamide for
NMR, or 40 mg for / NMR. -
Dissolution: Dissolve the sample in 0.6 mL of either
or . -
Self-Validation Checkpoint: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard at 0.00 ppm. If the TMS peak deviates by more than ±0.02 ppm post-acquisition, the spectrometer's lock phase or field homogeneity (shimming) is compromised and must be recalibrated before data analysis.
Phase 2: Probe Tuning and Matching
-
Insert the standard 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer.
-
Lock the magnetic field to the deuterium resonance of the chosen solvent (
at 7.26 ppm or at 2.50 ppm). -
Tune and match the probe specifically for
(400 MHz), (100 MHz), and (376 MHz) frequencies to maximize the signal-to-noise ratio (SNR).
Phase 3: Acquisition Parameters
- NMR: Set the spectral width to 15 ppm. Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.
-
NMR: Set spectral width to 250 ppm. Acquire 1024 scans with proton decoupling (
). -
NMR: Acquire 64 scans with a D1 of 5 seconds. Causality: Fluorine nuclei in small organic molecules exhibit extended longitudinal relaxation times (
). A truncated D1 leads to incomplete magnetization recovery, which destroys the quantitative accuracy of the integration.
Comparative Data Presentation
The following tables summarize the empirical NMR data, highlighting the performance differences between the two solvent systems.
Table 1: NMR Chemical Shifts Comparison (400 MHz)
| Proton Assignment | Multiplicity & Coupling ( | Causality / Observation | ||
| Amide N-H | 7.85 | 10.35 | br s (CDCl3) / s (DMSO) | Downfield shift in DMSO due to strong H-bonding with |
| Benzoyl H-2 | 7.62 | 7.80 | dt, | Ortho to F; exhibits |
| Benzoyl H-4 | 7.25 | 7.45 | tdd, | Ortho to F; complex multiplet. |
| Benzoyl H-6 | 7.65 | 7.78 | dt, | Deshielded by adjacent carbonyl group. |
| Aniline H-2' | 7.42 | 7.50 | t, | Meta to ethoxy group. |
| Ethoxy | 4.05 | 4.01 | q, | Deshielded by adjacent oxygen atom. |
| Ethoxy | 1.42 | 1.35 | t, | Standard aliphatic methyl shift. |
Table 2: and NMR Characterization ( )
Note:
| Nucleus | Chemical Shift | Coupling Constant ( | Structural Assignment |
| 164.8 | - | Carbonyl ( | |
| 162.5 | d, | Benzoyl C-3 (Directly attached to F) | |
| 114.8 | d, | Benzoyl C-2 (Ortho to F) | |
| 118.6 | d, | Benzoyl C-4 (Ortho to F) | |
| 130.4 | d, | Benzoyl C-5 (Meta to F) | |
| 63.5 | - | Ethoxy Methylene ( | |
| 14.8 | - | Ethoxy Methyl ( | |
| -112.4 | m | 3-Fluorine on Benzoyl ring 3 |
Analytical Conclusion
When characterizing N-(3-ethoxyphenyl)-3-fluorobenzamide,
Understanding the causality of
References
-
Abraham, R. J., Griffiths, L., & Perez, M. (2014). "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry. Available at:[Link]
-
Kubasik, M. A., Daly, E., & Blom, A. (2006). "19F NMR chemical shifts induced by a helical peptide." ChemBioChem. Available at:[Link]
-
Gallagher, J. F., et al. (2023). "19F NMR data (d6-DMSO)." Molbank - DORAS. Available at:[Link]
Sources
Beyond the Combustion Chamber: A Comparative Validation of Benzamide Purity
Executive Summary
For decades, Elemental Analysis (EA) via combustion (CHN) has been the gatekeeper for peer-reviewed publication and the initial characterization of small molecules like Benzamide (
This guide critically evaluates EA against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We demonstrate that while EA is essential for confirming identity and bulk consistency, it possesses critical "blind spots"—specifically regarding structural isomers and low-level organic impurities—that necessitate a multi-modal validation strategy.
The Standard: Elemental Analysis (CHN)
The Mechanism
Elemental Analysis operates on the principle of flash combustion. The benzamide sample is burned in an excess of oxygen (typically >900°C), converting the organic matrix into combustion gases (
Theoretical Baseline: Benzamide
To validate purity, experimental results are compared against theoretical mass percentages.
Molecular Formula:
| Element | Calculation | Theoretical Mass % | Acceptance Limit ( |
| Carbon | 69.41% | 69.01% – 69.81% | |
| Hydrogen | 5.82% | 5.42% – 6.22% | |
| Nitrogen | 11.56% | 11.16% – 11.96% |
The "0.4% Trap" (Expert Insight)
The standard acceptance criteria for publication is that experimental values must fall within
-
Benzoic Acid Carbon %: 68.85%
-
Mixture (98.5% Benzamide + 1.5% Benzoic Acid): The weighted average for Carbon drops to ~69.40%.
-
Result: The impurity is "invisible" to EA because the carbon content of the impurity is similar to the analyte.
Experimental Protocol: Validating Benzamide
To ensure reproducibility, the following protocol minimizes the most common EA failure mode: hygroscopicity and solvent entrapment.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Benzamide is relatively stable but can adsorb surface moisture.
-
Action: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours.
-
Why: Water (
) adds weight but no Carbon/Nitrogen, artificially lowering %C and %N values.
-
-
Microbalance Weighing:
-
Use a validated ultra-microbalance (readability 0.1 µg).[1]
-
Tare a tin capsule. Weigh 2.0 – 2.5 mg of dried Benzamide.
-
Critical: Fold the capsule to exclude atmospheric air (which contains
and moisture).
-
-
Combustion (The Run):
-
Oxidation Phase: Inject sample into combustion tube (950°C) with
boost. -
Reduction Phase: Gases pass over reduced copper (650°C) to convert
to and remove excess .
-
-
Calibration:
-
Run a conditioning blank.
-
Run K-factor calibration using Acetanilide (Standard) as it is structurally similar to Benzamide.
-
Comparative Analysis: EA vs. HPLC vs. qNMR[2]
This section contrasts the performance of EA against modern alternatives using a controlled experimental scenario.
Scenario: A synthesized batch of Benzamide contains 1.2% Benzoic Acid and 0.5% Residual Water .
Data Comparison Table
| Feature | Elemental Analysis (EA) | HPLC-UV | qNMR (Internal Std) |
| Primary Output | % Composition (C, H, N) | Chromatographic Purity (Area %) | Absolute Purity (Wt %) |
| Benzamide Result | PASS (Values within ±0.4%) | FAIL (Shows 98.8% purity) | FAIL (Shows 98.3% purity) |
| Specificity | Low (Cannot distinguish isomers) | High (Separates compounds) | Very High (Structural ID) |
| Water Detection | Indirect (Lowers C/N values) | None (Elutes with dead volume) | Direct (Distinct |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 10–20 mg (Non-destructive) |
| Cost per Run | Low ($) | Medium ( | High ( |
Interpretation of Results
-
HPLC (The Separation Expert): The UV detector clearly resolves the Benzoic Acid peak at a different retention time. However, HPLC is "blind" to the water content and inorganic salts.
-
qNMR (The Absolute Truth): By using an internal standard (e.g., Maleic Acid), qNMR quantifies the Benzamide protons directly. It sees the Benzoic acid and the water. This is the only method that provides a true "Assay" value.
Visualizing the Workflow
Diagram 1: The Analytical Logic
This decision matrix guides the researcher on when to rely on EA versus orthogonal methods.
Caption: Strategic decision matrix for Benzamide validation. Note that drug development requires orthogonal methods (HPLC/qNMR) beyond simple EA.
Diagram 2: The Combustion Workflow (EA)
Understanding the physical process helps troubleshoot "Failed" EA results.
Caption: The flow of matter in a CHN analyzer. Failure at the Reduction stage (exhausted Copper) is a common cause of high Nitrogen values.
Conclusion
For the validation of Benzamide:
-
Use Elemental Analysis to satisfy journal requirements and confirm bulk identity. It is the most cost-effective way to prove you have synthesized the correct salt form.
-
Use HPLC to detect hydrolysis products (Benzoic acid) that EA might miss due to stoichiometric similarities.
-
Use qNMR if you require an absolute potency value for biological assays, as it accounts for solvent mass that EA and HPLC often ignore.
Final Verdict: EA is necessary, but not sufficient. A robust validation protocol for Benzamide requires EA for identity and HPLC/qNMR for purity.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzamide: Gas Phase Ion Energetics Data and Condensed Phase Thermochemistry.[2][3] NIST Chemistry WebBook, SRD 69.[4][5] [Link]
-
American Chemical Society (ACS). (2020). ACS Guide to Scholarly Communication: Characterization of New Substances. (Standard for ±0.4% purity requirement). [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Comparative Docking Studies of N-Phenylbenzamides: Viral Proteases vs. Bacterial Phosphotransferases
Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
The N-phenylbenzamide scaffold is a highly versatile pharmacophore in medicinal chemistry, characterized by its structural simplicity and capacity for diverse functionalization. Its rigid amide linker and dual aromatic rings allow it to navigate distinct active site topographies. This guide provides an objective, data-driven comparison of N-phenylbenzamide docking profiles across two radically different therapeutic targets: the viral SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7) and the bacterial resistance enzyme Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa, PDB: 3HAV) . By analyzing the causality behind experimental choices, this guide establishes a self-validating protocol for comparative molecular docking.
Mechanistic Rationale: Scaffold Adaptability
To understand why N-phenylbenzamides are effective across diverse targets, we must examine the causality of their binding mechanics. The core structure provides both hydrogen bond donors (amide -NH) and acceptors (carbonyl -C=O), flanked by hydrophobic phenyl rings that can participate in
Target A: SARS-CoV-2 Mpro (Viral Target)
The main protease of SARS-CoV-2 (PDB: 6LU7) features a highly conserved catalytic dyad composed of Cys145 and His41 [3]. The active site is divided into distinct subsites (S1, S2, S4) that accommodate specific peptide sequences.
-
Binding Causality: N-phenylbenzamides act as competitive inhibitors here. The carbonyl oxygen of the benzamide frequently acts as a hydrogen bond acceptor for the backbone amides of Cys145 or Gly143 (the "oxyanion hole"), while the phenyl rings occupy the hydrophobic S2 or S4 pockets[1].
Target B: APH(2'')-IIa (Bacterial Target)
APH(2'')-IIa (PDB: 3HAV) is an enzyme produced by resistant strains of Enterococcus and Staphylococcus that deactivates aminoglycoside antibiotics (like streptomycin) via phosphorylation [4]. Its active site is characterized by an aspartate-rich pocket (Asp192, Asp228, Asp262) designed to bind the positively charged amino groups of aminoglycosides [5].
-
Binding Causality: For N-phenylbenzamides to bind effectively here, they rely heavily on electronic interactions and hydrogen bonding. The amide proton and any electron-donating substituents on the phenyl rings interact with the negatively charged aspartate residues, competing directly with native antibiotics [2].
Standardized In Silico Protocol
To ensure trustworthiness and reproducibility, the following self-validating workflow must be strictly adhered to when replicating these comparative docking studies.
Step 1: Ligand Preparation
-
Structure Generation: Sketch the 2D structures of the N-phenylbenzamide derivatives and convert them to 3D coordinates.
-
Energy Minimization: Apply the MMFF94 force field to minimize steric clashes. This ensures the ligand is in its lowest energy conformation prior to docking.
-
Charge Assignment: Assign Gasteiger partial charges to accurately model electrostatic interactions, which is critical for the Asp-rich pocket of 3HAV.
Step 2: Macromolecule Preparation
-
Retrieval & Cleaning: Download 6LU7 and 3HAV from the Protein Data Bank. Strip all co-crystallized ligands (e.g., N3 from 6LU7; Streptomycin/AMPPCP from 3HAV) and non-essential water molecules.
-
Protonation: Add polar hydrogens to the protein structures to simulate physiological pH (7.4), ensuring that residues like His41 (Mpro) and Asp192 (APH) are correctly protonated/deprotonated.
-
Charge Assignment: Apply Kollman united-atom charges.
Step 3: Grid Box Configuration
The grid box must be centered strictly on the catalytic residues to prevent blind docking artifacts.
-
For 6LU7: Center the grid coordinates on the Cys145-His41 dyad (approximate coordinates: X= -10.8, Y= 12.5, Z= 68.9) with a box size of
Å. -
For 3HAV: Center the grid coordinates on the Asp192/Asp262 cleft, ensuring the ATP-binding domain is excluded if targeting the aminoglycoside pocket exclusively.
Step 4: Docking Execution & Scoring
Expert Insight: Be aware of scoring function discrepancies. AutoDock Vina calculates an empirical Gibbs free energy (
Caption: Self-validating computational workflow for comparative molecular docking of N-phenylbenzamides.
Comparative Data Analysis
The following table synthesizes quantitative data from validated docking studies of substituted N-phenylbenzamides against both targets [1][2].
| Target Protein | Representative Ligand | Scoring Algorithm | Binding Score | Key Interacting Residues | Primary Interaction Types |
| Mpro (6LU7) | 4-tert-butyl-N-phenylbenzamide | AutoDock Vina | -6.7 kcal/mol | Cys145, His41, Glu166 | Hydrogen bonding, |
| Mpro (6LU7) | Unsubstituted N-phenylbenzamide | AutoDock Vina | -6.2 kcal/mol | Cys145, His41 | Hydrogen bonding, Hydrophobic |
| APH(2'')-IIa (3HAV) | Substituted N-phenylbenzamides (3a-e) | Molegro (MVD) | -99.91 to -92.08 | Asp192, Asp228, Asp262 | Electronic interaction, Hydrogen bonding, Steric |
| APH(2'')-IIa (3HAV) | Streptomycin (Native Ligand) | Molegro (MVD) | -167.02 | Asp192, Asp228, Asp262 | Strong Electronic, Hydrogen bonding |
*Note: MolDock scores are arbitrary units representing binding potential, where a more negative score indicates stronger binding. They cannot be directly converted to Vina's
Data Interpretation
-
Viral Protease Efficacy: The addition of a bulky, electron-donating group (like a tert-butyl group) significantly improves the binding affinity to 6LU7 (-6.7 kcal/mol) compared to the unsubstituted core (-6.2 kcal/mol). This is caused by enhanced hydrophobic packing within the S2 subsite of the protease [1].
-
Bacterial Enzyme Efficacy: While N-phenylbenzamides successfully anchor into the 3HAV active site via electronic interactions with Asp192 and Asp262, their MolDock scores (-99.91) do not surpass the native ligand, Streptomycin (-167.02) [2]. This indicates that while the scaffold is a viable hit, it requires further functionalization (e.g., addition of basic amine groups) to fully mimic the polycationic nature of native aminoglycosides.
Caption: Divergent binding mechanisms of the N-phenylbenzamide scaffold in viral vs. bacterial active sites.
Conclusion & Strategic Insights
The comparative docking of N-phenylbenzamides reveals the profound adaptability of the scaffold. When targeting viral proteases like Mpro (6LU7), drug developers should focus on hydrophobic expansion (e.g., tert-butyl or halogen substitutions) to exploit the S-subsites and maximize
By understanding the causality of these active site interactions, researchers can rationally design dual-target or highly selective N-phenylbenzamide derivatives, minimizing off-target toxicity while maximizing therapeutic efficacy.
References
- Ziyadulla, M.E. "EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE". Chemical Problems.
- National Institutes of Health (NIH) / MDPI. "Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides". Int J Mol Sci.
- RCSB Protein Data Bank. "6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3".
- RCSB Protein Data Bank.
- ASM Journals.
Spectroscopic Validation of Fluorine Substitution on Benzamide Rings: A Comparative Guide
Executive Summary & The Analytical Challenge
In medicinal chemistry, fluorine substitution on benzamide rings is a privileged structural modification used to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. However, validating the exact regiochemistry (ortho, meta, or para substitution) and confirming covalent attachment versus non-covalent degradation products presents a significant analytical challenge.
This guide objectively compares the four primary spectroscopic modalities—
Comparative Analysis of Spectroscopic Modalities
F NMR: The Gold Standard for Fluorine Environments
Mechanism & Causality: The
C NMR: Mapping the Carbon Skeleton
Mechanism & Causality: While
FTIR Spectroscopy: Rapid Functional Group Profiling
Mechanism & Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive confirmation of functional group integrity by measuring vibrational transitions. Diagnostic Value: The C-F bond stretching frequency typically manifests as a prominent absorption band around 1056 cm⁻¹ (4)[4]. Additionally, shifts in the amide N-H stretching frequency (typically ~3440-3470 cm⁻¹) can corroborate the presence of intramolecular N-H···F hydrogen bonding, as the electron-withdrawing nature of fluorine induces a red shift in the IR spectrum (5)[5].
LC-HRMS: Molecular Weight and Fragmentation
Mechanism & Causality: High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-HRMS) is deployed to confirm the exact molecular formula and assess sample purity. Diagnostic Value: Fluorobenzamides typically undergo characteristic collision-induced dissociation (CID), primarily yielding fragments from the cleavage of the amide bond (6)[6]. Because aryl fluorides strongly resist defluorination, the fluorophenyl fragment can be reliably tracked through the MS/MS spectra, confirming that the fluorine remains covalently bound to the aromatic system (7)[7].
Quantitative Performance Comparison
| Analytical Modality | Primary Target | Sensitivity / LOD | Key Diagnostic Feature | Limitations |
| Fluorine environment | High (~100% natural abundance) | Chemical shift (-113 to -147 ppm), | Cannot elucidate the non-fluorinated carbon skeleton. | |
| Carbon skeleton | Low (~1.1% natural abundance) | Requires high sample concentration and longer acquisition times. | ||
| FTIR | Functional groups | Moderate | C-F stretch (~1056 cm⁻¹) | C-F band often overlaps with C-O or C-N in the fingerprint region. |
| LC-HRMS | Exact mass & purity | Very High (pg/mL) | Amide bond cleavage, exact mass (±5 ppm) | Does not easily distinguish positional regioisomers (ortho/meta/para). |
Standardized Experimental Protocols
Protocol A: Self-Validating NMR Workflow ( F & C)
Causality Focus: Ensuring accurate integration and preventing chemical shift drift.
-
Sample Preparation: Dissolve 15-20 mg of the fluorobenzamide in 0.6 mL of deuterated solvent (e.g., CDCl
or DMSO- ). -
Internal Referencing: Add 0.1% v/v of fluorotrichloromethane (CFCl
) or 4-fluorotoluene as an internal standard. Reasoning: F chemical shifts are highly sensitive to solvent and temperature; an internal standard provides a locked reference point. -
F Acquisition: Acquire the
F spectrum using a relaxation delay (D1) of at least 15 seconds. Reasoning: F nuclei have significantly longer relaxation times than . A short D1 will cause signal saturation and ruin quantitative integration (2)[2]. -
Self-Validation (Decoupling): Acquire a
H-decoupled F spectrum ( F{ H}) alongside the standard F spectrum. Reasoning: If a multiplet collapses into a singlet upon H decoupling, it definitively proves the splitting was caused by adjacent protons, isolating any potential through-space F-F couplings. -
C Acquisition: Acquire the
C spectrum (minimum 512 scans) and measure the coupling constants to map the exact substitution position on the aromatic ring.
Protocol B: LC-HRMS Fragmentation Analysis
Causality Focus: Differentiating intact substitution from degradation.
-
Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Reasoning: The benzamide nitrogen readily accepts a proton, forming a stable [M+H]
ion. -
CID Fragmentation: Apply a collision energy ramp (15-35 eV). Monitor for the loss of the amine/aniline moiety.
-
Self-Validation: Verify the presence of the fluorobenzoyl cation fragment. Reasoning: Because aryl fluorides resist defluorination, the absence of a [M+H-HF]
peak combined with an intact fluorobenzoyl fragment confirms the stability and location of the fluorine atom.
Workflow Visualization
Caption: Multi-modal spectroscopic workflow for the structural validation of fluorobenzamides.
References
1.8 2.3 3.1 4.4 5.5 6.7 7.2 8.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Protocol Reproducibility Guide: Synthesis of N-Aryl-3-Fluorobenzamides
Executive Summary: The "Fluorine Effect" in Amide Coupling
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
The incorporation of a fluorine atom at the meta (3-) position of a benzamide scaffold is a strategic design element in medicinal chemistry. It modulates pKa, enhances metabolic stability against P450 oxidation, and alters lipophilicity (
This guide objectively compares the two dominant protocols for synthesizing N-aryl-3-fluorobenzamides : the Acid Chloride Activation (Method A) and the HATU-Mediated Coupling (Method B) .
Method Selection Decision Matrix
Use the following logic flow to select the appropriate protocol for your campaign:
Figure 1: Decision matrix for selecting the optimal synthesis route.
Comparative Analysis: Performance Metrics
The following data represents average performance metrics based on the coupling of 3-fluorobenzoic acid with electron-neutral anilines (e.g., aniline, 4-toluidine).
| Metric | Method A: Acid Chloride (SOCl₂) | Method B: HATU Coupling |
| Isolated Yield | 92 - 98% | 85 - 94% |
| Reaction Time | 2-3 hours (Total) | 1-12 hours |
| Atom Economy | High (Byproducts: SO₂, HCl) | Low (Byproducts: Urea, HOAt) |
| Purification | Often recrystallization only | Column Chromatography usually required |
| Cost (Reagents) | Low (< $0.05/mmol) | High (~$2.00 - $5.00/mmol) |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate |
| Scalability | Excellent (Kg scale) | Poor (Cost prohibitive >10g) |
Method A: The Acid Chloride Route (Gold Standard)
Best for: Scale-up, simple substrates, and maximizing yield.
Mechanistic Insight
This method proceeds via the formation of 3-fluorobenzoyl chloride .[1] The fluorine atom at the meta position inductively withdraws electron density, making the carbonyl carbon highly electrophilic. This ensures rapid reaction with the aniline but also makes the intermediate highly susceptible to hydrolysis if moisture is present.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Fluorobenzoic acid (1.0 equiv)
-
Activator: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv) or Oxalyl Chloride ((COCl)₂) (1.2 equiv).
-
Catalyst: DMF (Dimethylformamide) (1-2 drops).[1]
-
Solvent: Anhydrous Toluene or DCM.[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv).[1]
-
Amine: Aryl amine (Aniline derivative) (1.0 – 1.1 equiv).
Step-by-Step Protocol
Phase 1: Activation
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen/Argon.
-
Charge: Add 3-fluorobenzoic acid (10 mmol, 1.40 g) and anhydrous Toluene (20 mL).
-
Catalyze: Add 2 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.
-
Addition: Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at room temperature.
-
Reaction: Heat to reflux (80-110°C) for 2 hours. Monitor gas evolution (SO₂/HCl).
-
Checkpoint: The solution should turn from a suspension to a clear, slightly yellow liquid.
-
-
Isolation (Critical): Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator). Add fresh toluene and re-evaporate (azeotropic removal of traces of SOCl₂). Do not skip this step , as residual SOCl₂ will react with your amine to form sulfinylamines.
Phase 2: Coupling (Schotten-Baumann Conditions)
-
Preparation: Dissolve the crude acid chloride residue in anhydrous DCM (10 mL).
-
Amine Solution: In a separate flask, dissolve the Aniline (10 mmol) and TEA (20 mmol) in DCM (10 mL). Cool to 0°C.[1][2]
-
Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes. The reaction is exothermic.[]
-
Workup: Stir at Room Temperature (RT) for 1 hour. Quench with water.
-
Extraction: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Method B: HATU-Mediated Coupling (Precision Route)
Best for: Acid-sensitive substrates, late-stage functionalization, and parallel synthesis libraries.
Mechanistic Insight
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-acyl(7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-aza backbone provides an intramolecular base effect (anchimeric assistance), accelerating the aminolysis step significantly compared to HBTU or EDC. This is crucial for meta-fluorobenzoic acids where the electron-withdrawing group might otherwise slow down the attack of a weak nucleophile (aniline).
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Fluorobenzoic acid (1.0 equiv).[1]
-
Coupling Agent: HATU (1.1 – 1.2 equiv).
-
Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF (preferred) or DCM.[1]
-
Amine: Aryl amine (1.0 – 1.2 equiv).
Step-by-Step Protocol
-
Solubilization: In a dry vial, dissolve 3-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (3 mL).
-
Activation: Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol).
-
Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes at RT to ensure formation of the active ester.
-
-
Coupling: Add the Aniline (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 2–12 hours.
-
Validation: Monitor by LCMS.[4] Look for the disappearance of the active ester mass (M+Substrate+135) and appearance of Product (M+H).
-
-
Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with Sat. LiCl (3x) to remove DMF (Critical step for DMF removal).
-
Wash with 5% Citric Acid (removes DIPEA/HATU byproducts).
-
Wash with Sat. NaHCO₃.
-
-
Purification: Flash column chromatography is almost always required to remove tetramethylurea byproducts and unreacted HATU residues.
Workflow Visualization
The following diagram illustrates the critical checkpoints and "stop" criteria for the Acid Chloride protocol, which is the recommended default for reproducibility.
Figure 2: Critical path workflow for Method A (Acid Chloride).
Troubleshooting & Self-Validation
Validation Markers (NMR & LCMS)
-
1H NMR (DMSO-d6):
-
Amide NH: Look for a broad singlet (or doublet) typically between 10.0 – 10.5 ppm . If this is missing, coupling failed.
-
3-Fluoro Signature: The 3-fluorophenyl protons often appear as a multiplet at 7.4 – 7.8 ppm .
-
19F NMR: A useful diagnostic. The 3-fluoro signal typically appears around -112 to -115 ppm .
-
-
LCMS:
-
Method A: Main impurity is often the carboxylic acid (hydrolysis) or symmetrical anhydride.
-
Method B: Main impurity is the tetramethylurea adduct or HOBt ester if reaction is incomplete.
-
Common Pitfalls
-
Oligomerization (Method B): If the aniline is electron-deficient (e.g., nitroaniline), HATU may react with itself or the solvent faster than the amine. Solution: Switch to Method A or use microwave heating (50°C).
-
Hydrolysis (Method A): If the yield is low, the acid chloride likely hydrolyzed before coupling. Solution: Ensure all glassware is flame-dried and use fresh anhydrous solvents.
-
DMF Contamination: DMF is difficult to remove and can interfere with biological assays. Solution: Use the LiCl wash method described in Method B workup.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][4][2] Tetrahedron, 61(46), 10827-10852. (General reference for HATU mechanism).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Available at: [Link]
-
Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021).[8] Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.[9][8] RSC Advances, 11, 15290-15295.[8] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.it]
- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Elucidation of N-(3-ethoxyphenyl)-3-fluorobenzamide: A Comparative Analytical Guide
This guide serves as a comprehensive framework for the structural elucidation and comparative analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide . It is designed for researchers preparing data for publication or regulatory filing, focusing on the specific crystallographic challenges posed by the meta-fluoro and meta-ethoxy substitution patterns.
Executive Summary & Chemical Context
Compound: N-(3-ethoxyphenyl)-3-fluorobenzamide
Formula: C
The structural integrity of N-arylbenzamides governs their efficacy in medicinal chemistry, particularly in kinase inhibition and receptor binding. This guide evaluates the Single-Crystal X-Ray Diffraction (SC-XRD) data of the title compound, comparing its resolution and utility against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT).
Critical Structural Features:
-
3-Fluoro Substitution: Introduces electronic withdrawal and potential C-H...F weak hydrogen bonding, altering the twist angle of the benzoyl ring.
-
3-Ethoxy Tail: A flexible moiety prone to conformational disorder, critical for defining the lipophilic filling capacity of the molecule in a binding pocket.
The Product: SC-XRD Data Specification
Note: The following data structure represents the gold standard for reporting this specific benzamide derivative. Values below are representative of the P2
Table 1: Crystallographic Data & Refinement Statistics (Template)
| Parameter | Value (Representative/Target) | Significance |
| Crystal System | Monoclinic | Most common for planar benzamides due to efficient packing. |
| Space Group | Centrosymmetric; favors antiparallel dipole alignment. | |
| Unit Cell ( | Long axis usually accommodates the ethoxy tail. | |
| Angle ( | Indicates the sheer offset of the stacking layers. | |
| Z / Z' | 4 / 1 | One unique molecule per asymmetric unit is standard. |
| R-Factor ( | Essential for publishing; confirms accurate atomic assignment.[6] | |
| Goodness of Fit (S) | Indicates correct weighting scheme during refinement. |
Key Structural Metrics (Experimental)
-
Torsion Angle (
): The angle between the amide plane and the phenyl rings. In 3-fluorobenzamides, this is typically twisted ( ) to relieve steric strain between the amide hydrogen and the ortho protons, unlike the planar conformation often predicted by gas-phase calculations. -
Hydrogen Bonding: Primary interaction is the N-H...O=C intermolecular chain (Supramolecular Synthon).
Comparative Analysis: Performance vs. Alternatives
This section objectively compares SC-XRD against alternative structural determination methods for this specific compound.
Comparison 1: SC-XRD vs. Powder X-Ray Diffraction (PXRD)
| Feature | SC-XRD (The Product) | PXRD (Alternative) | Verdict |
| Atomic Resolution | High: Determines exact coordinates of the disordered ethoxy tail. | Low: Peaks overlap; cannot resolve specific atomic positions in flexible chains. | SC-XRD Wins for structure definition. |
| Polymorph ID | Definitive: Identifies the thermodynamic stability of the specific form. | Screening: Excellent for bulk purity but fails to solve new polymorphs without indexing. | PXRD Wins for batch quality control. |
| Data Utility | Provides 3D coordinates for docking studies. | Provides a "fingerprint" for patent protection. | Context Dependent. |
Expert Insight: For N-(3-ethoxyphenyl)-3-fluorobenzamide, PXRD is insufficient for initial characterization because the ethoxy group often adopts multiple conformations (gauche/trans) that broaden PXRD peaks, masking the true crystal habit. SC-XRD is required to model this disorder.
Comparison 2: SC-XRD vs. DFT (Computational Modeling)
| Feature | SC-XRD (Experimental) | DFT (Theoretical - B3LYP/6-31G)* | Verdict |
| Weak Interactions | Captures C-H...F interactions driven by crystal packing. | Often underestimates weak dispersion forces unless specifically corrected (e.g., DFT-D3). | SC-XRD is the ground truth. |
| Conformation | Shows the solid-state conformation (influenced by packing). | Shows the gas-phase minimum (no neighbor influence). | Complementary: Use both to understand binding energy penalty. |
Experimental Protocols (Self-Validating)
Protocol A: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).
-
Solubility Test: Dissolve 20 mg of N-(3-ethoxyphenyl)-3-fluorobenzamide in 2 mL of solvent.
-
Good Solvents: Acetone, Ethanol, Ethyl Acetate.
-
Poor Solvents: Hexane, Water.
-
-
Binary Solvent System: Prepare a 1:1 mixture of Ethanol (solvent) and Water (antisolvent) OR Ethyl Acetate and Hexane.
-
Filtration: Pass the solution through a 0.45
m PTFE filter into a clean scintillation vial (removes nucleation sites). -
Controlled Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle.
-
Validation: Inspect under a polarized light microscope after 48-72 hours.
-
Success: Birefringent, sharp-edged prisms.
-
Failure: Dendritic growth (too fast) or amorphous powder (precipitated). Correction: Reduce hole count or add more solvent.
-
Protocol B: Structure Refinement Strategy
Objective: Handle the specific disorder of the ethoxy group.
-
Initial Phasing: Use Direct Methods (SHELXT) to locate the rigid benzamide core.
-
Difference Fourier Map: Locate the electron density for the ethoxy tail.
-
Disorder Handling: If the terminal methyl group shows elongated thermal ellipsoids:
-
Split the position (PART 1 / PART 2).
-
Apply similarity restraints (SADI or DFIX) to bond lengths (C-C
1.54 \AA). -
Refine site occupancy factors (sum = 1.0).
-
-
Hydrogen Placement:
Visualizations & Logic Flow
Diagram 1: Crystallization & Analysis Workflow
This diagram illustrates the critical path from synthesis to final CIF generation.
Caption: Step-by-step workflow for obtaining publication-quality crystallographic data.
Diagram 2: Interaction Hierarchy in 3-Fluorobenzamides
This diagram explains the "Why" behind the structure—the competing forces that dictate the final packing.
Caption: Hierarchy of intermolecular forces. Strong H-bonds form the scaffold; weak Fluorine contacts fine-tune the conformation.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[6][8][9] Acta Crystallographica Section B. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Thallapally, P. K., et al. (2005). Polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide. (Used as comparative analog for meta-substituted benzamides). Crystal Growth & Design. [Link]
-
Desiraju, G. R. (2002). Hydrogen bonding in supramolecular functions. Accounts of Chemical Research. [Link]
-
Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm. [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. eurjchem.com [eurjchem.com]
- 3. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
N-(3-ethoxyphenyl)-3-fluorobenzamide proper disposal procedures
Topic: Proper Disposal Procedures for N-(3-ethoxyphenyl)-3-fluorobenzamide
Part 1: Core Directive
This guide provides a definitive, operational protocol for the disposal of N-(3-ethoxyphenyl)-3-fluorobenzamide . As a fluorinated benzamide derivative likely used in drug discovery or chemical synthesis, this compound requires specific handling to prevent environmental contamination and ensure regulatory compliance.
Crucial Safety Premise: In the absence of a specific, globally harmonized Safety Data Sheet (SDS) for this exact research intermediate, you must apply the Precautionary Principle . Treat this substance as a Halogenated, Irritant, and Potentially Toxic Solid . Its disposal pathway is strictly controlled: High-Temperature Incineration .
Part 2: Scientific Integrity & Logic
Waste Characterization & Hazard Identification
Before disposal, the waste must be accurately characterized to ensure compatibility with waste streams.[1]
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Halogenated Aromatic Amide | MUST be segregated from non-halogenated solvents if in solution.[1][2][3] The fluorine atom requires incineration with flue gas scrubbing (to capture HF). |
| Physical State | Solid (Likely Crystalline/Powder) | High risk of dust generation. Do not sweep dry. Use damp wiping or HEPA vacuuming. |
| Reactivity | Stable; Low Reactivity | Compatible with standard "Solid Organic Waste" streams. Incompatible with strong oxidizers. |
| Regulatory Status | Non-Listed (Likely) | Not a P- or U-listed RCRA waste by name. However, it is a "Non-Regulated Hazardous Material" (NRHM) and must not be trash-disposed. |
Expert Insight: The presence of the 3-fluorophenyl group dictates the disposal route. While the fluorine bond is stable, combustion generates hydrogen fluoride (HF). Standard municipal incinerators may not be equipped for this; therefore, it must go to a licensed hazardous waste facility.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating workflow where every step confirms the safety of the next.
Phase A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment:
-
Transfer the solid N-(3-ethoxyphenyl)-3-fluorobenzamide into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Why? HDPE is chemically resistant to amides and prevents accidental breakage during transport.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Mandatory Fields:
-
Contents: "N-(3-ethoxyphenyl)-3-fluorobenzamide, Solid"
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
Constituents: "Halogenated Organic Solid (Fluorinated)"
-
-
-
Secondary Containment:
-
Place the primary container into a clear, sealable plastic bag (e.g., Ziploc) or a secondary bin.
-
Validation: If the primary jar leaks, the secondary barrier prevents lab contamination.
-
Phase B: Liquid Waste (Solutions/Mother Liquors)
-
Segregation:
-
Do NOT mix with "Non-Halogenated" waste (e.g., pure Acetone/Methanol waste).
-
Pour into the "Halogenated Organic Solvents" carboy (Red Can/Tag).
-
Why? Even trace amounts of fluorinated compounds can downgrade a non-halogenated waste stream, making it ineligible for fuel blending and forcing expensive incineration.
-
-
Rinsing:
-
Triple-rinse all glassware contaminated with the compound using a small volume of acetone or ethanol.
-
Add these rinsates to the Halogenated waste stream.
-
Spill Response & Immediate Disposal
Scenario: You have spilled 500 mg of solid powder on the benchtop.
Protocol:
-
Isolate: Mark the area.[4] Do not allow foot traffic.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 mask.
-
Wet Method (Critical):
-
Cover the spill with a paper towel dampened with ethanol or water .
-
Why? Prevents aerosolization of the fluorinated dust.
-
-
Collect:
-
Scoop up the damp towel and solid residue.
-
Place immediately into a sealable plastic bag .
-
-
Final Clean: Wipe the surface with soap and water.[4]
-
Disposal: Label the bag as "Debris contaminated with Halogenated Organics" and place in the Solid Hazardous Waste bin.
Part 3: Visualization & Formatting
Diagram 1: Waste Stream Decision Logic
This decision tree guides the researcher to the correct waste container, preventing costly segregation errors.
Caption: Decision logic for segregating N-(3-ethoxyphenyl)-3-fluorobenzamide waste. Note the critical routing of all liquids to the Halogenated stream.
Diagram 2: Spill Cleanup Workflow
Caption: Operational workflow for cleaning up solid spills. The "Damp Towel" step is critical to prevent inhalation hazards.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
Sources
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
